Aloenin-2'-p-coumaroyl ester
説明
Structure
3D Structure
特性
分子式 |
C28H28O12 |
|---|---|
分子量 |
556.5 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1 |
InChIキー |
AVKZBTISTJWNNL-MKNNQNITSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
正規SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Aloenin-2'-p-coumaroyl Ester: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester is a naturally occurring phenolic compound found within the genus Aloe. This complex molecule is an ester formed from aloenin (B1665714), a chromone (B188151) derivative, and p-coumaric acid, a product of the phenylpropanoid pathway. As research into the therapeutic potential of phytochemicals continues to expand, a thorough understanding of the natural sources, biosynthesis, and analytical methodologies for specific compounds like this compound is paramount for drug discovery and development. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, with a focus on its natural occurrence, quantitative data, and the experimental protocols for its isolation and characterization.
Natural Sources and Occurrence
This compound has been identified in a limited number of Aloe species, with the most well-documented sources being:
-
Aloe vera (L.) Burm. f. (syn. Aloe barbadensis Mill.) : This is the most widely recognized source of this compound.[1][2] The compound is located within the leaves of the plant.
-
Aloe nyeriensis : This species of Aloe has also been reported to contain this compound.
The compound is typically found in the leaf exudate, a bitter, yellowish latex-like substance that is distinct from the inner leaf gel.
Quantitative Data
The concentration of this compound in Aloe species can vary depending on factors such as the specific plant chemotype, growing conditions, and the extraction and purification methods employed. To date, detailed quantitative analysis of this specific compound is limited in the scientific literature. However, one key study provides a benchmark for its yield from Aloe barbadensis Mill.
| Plant Species | Plant Part | Extraction Method | Quantification Method | Yield/Concentration | Reference |
| Aloe barbadensis Mill. | Leaves | Acetone (B3395972) Extraction | High-Speed Counter-Current Chromatography (HSCCC) followed by HPLC | 6.5 mg from 161.7 mg of dried acetone extract (approximately 4.02% of the extract) | Wu et al., 2013[3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving two major metabolic pathways: the polyketide pathway for the formation of the aloenin core and the phenylpropanoid pathway for the synthesis of the p-coumaroyl moiety.
-
Polyketide Pathway to Aloenin : Aloenin is a hexaketide, meaning it is biosynthesized from the condensation of six two-carbon units derived from acetyl-CoA and malonyl-CoA.[4][5] This process is catalyzed by a type III polyketide synthase (PKS) enzyme.[4][5][6] The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form a hexaketide pyrone, which is the precursor to aloenin.[4][5]
-
Phenylpropanoid Pathway to p-Coumaroyl-CoA : The p-coumaroyl group is derived from the amino acid phenylalanine. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This acid is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, a key intermediate in phenylpropanoid metabolism.
-
Esterification : The final step in the biosynthesis of this compound is the enzymatic esterification of the aloenin molecule with p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase, which facilitates the transfer of the p-coumaroyl group to the 2'-hydroxyl position of the glucose moiety of aloenin.
Below is a diagram illustrating the proposed biosynthetic pathway.
Experimental Protocols
The isolation and purification of this compound require multi-step chromatographic techniques due to the complexity of the chemical matrix in Aloe extracts. The following protocol is based on the successful methodology reported by Wu et al. (2013).[3]
Plant Material and Extraction
-
Plant Material : Fresh leaves of Aloe barbadensis Mill. are collected.
-
Extraction : The leaves are washed, cut into small pieces, and extracted with acetone at room temperature. The acetone extract is then concentrated under reduced pressure to yield a crude extract.
Isolation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.
-
HSCCC Instrument : A suitable HSCCC instrument equipped with a multi-layer coil separation column.
-
Two-Phase Solvent System : A mixture of hexane-ethyl acetate-acetone-water at a volume ratio of 0.2:5:1.5:5 is prepared, thoroughly mixed, and allowed to separate into two phases.[3]
-
Separation Procedure :
-
The separation column is filled with the upper stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 860 rpm).
-
The lower mobile phase is pumped into the column in a head-to-tail elution mode at a defined flow rate (e.g., 1.5 mL/min).
-
Once hydrodynamic equilibrium is reached, a solution of the crude acetone extract dissolved in the solvent system is injected.
-
The effluent from the column is continuously monitored by a UV detector at a specified wavelength (e.g., 300 nm).
-
Fractions are collected based on the chromatogram peaks.
-
Purity Analysis and Structural Identification
-
High-Performance Liquid Chromatography (HPLC) : The purity of the collected fractions containing this compound is determined by analytical HPLC. The percentage purity is typically calculated using the area normalization method.
-
Structural Identification : The chemical structure of the purified compound is confirmed using a combination of spectroscopic techniques, including:
-
High-Resolution Mass Spectrometry (HRMS) : To determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) : To elucidate the detailed molecular structure and stereochemistry.
-
The following diagram illustrates the general experimental workflow for the isolation and identification of this compound.
Conclusion
This compound is a specialized metabolite of the Aloe genus with a biosynthetic origin rooted in both the polyketide and phenylpropanoid pathways. While its natural occurrence appears to be limited to a few Aloe species, its presence in the widely utilized Aloe vera makes it a compound of interest for further pharmacological investigation. The detailed experimental protocol outlined in this guide, particularly the use of high-speed counter-current chromatography, provides a robust methodology for its isolation and purification. Further research is warranted to obtain more extensive quantitative data from various Aloe species and to fully elucidate the enzymatic steps in its biosynthesis, which could open avenues for biotechnological production of this and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of p-Coumaroyl Esters in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of p-coumaroyl esters is a pivotal branch of the phenylpropanoid pathway in plants, giving rise to a diverse array of secondary metabolites with crucial roles in plant physiology and significant potential for pharmaceutical and industrial applications. These esters are integral components of the plant cell wall, contribute to defense against pathogens and UV radiation, and serve as precursors for the biosynthesis of other important compounds such as flavonoids, stilbenes, and lignin (B12514952). This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-coumaroyl esters, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways to facilitate further research and application in this field.
Core Biosynthesis Pathway: From Phenylalanine to p-Coumaroyl-CoA
The journey to p-coumaroyl esters begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway. This foundational pathway consists of three key enzymatic steps that convert L-phenylalanine into the central intermediate, p-coumaroyl-CoA.
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL), to produce cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming the high-energy thioester, p-coumaroyl-CoA. This molecule stands at a major metabolic branch point, ready to be directed into various downstream pathways.
Branching Pathways for the Formation of p-Coumaroyl Esters
From the central precursor p-coumaroyl-CoA, the biosynthetic pathway diverges into several branches, each leading to the formation of a distinct class of p-coumaroyl esters. These esters are characterized by the molecule to which the p-coumaroyl group is attached, and their synthesis is catalyzed by a variety of acyltransferases.
p-Coumaroyl-Shikimate and p-Coumaroyl-Quinate
A significant portion of p-coumaroyl-CoA is directed towards the synthesis of p-coumaroyl-shikimate and p-coumaroyl-quinate. This step is crucial as it precedes the 3'-hydroxylation of the p-coumaroyl moiety, a key step in the biosynthesis of G- and S-lignin monomers.
-
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate, forming p-coumaroyl-shikimate and p-coumaroyl-quinate, respectively.
-
p-Coumaroyl Ester 3'-Hydroxylase (C3'H): These esters are then hydroxylated by p-Coumaroyl Ester 3'-Hydroxylase (C3'H), another cytochrome P450 monooxygenase, to yield caffeoyl-shikimate and caffeoyl-quinate.
p-Coumaroylated Monolignols
In grasses, a significant portion of p-coumaric acid is incorporated into the lignin polymer as p-coumaroyl esters of monolignols. This acylation occurs prior to the polymerization of monolignols into the lignin structure.
-
p-Coumaroyl-CoA:Monolignol Transferase (PMT): This enzyme, a member of the BAHD family of acyltransferases, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to monolignols, primarily sinapyl alcohol and coniferyl alcohol, to form p-coumaroyl-monolignol conjugates.[1] These conjugates are then transported to the cell wall and incorporated into the lignin polymer.
p-Coumaroyl Amides
p-Coumaric acid can also be conjugated to various amines, including amino acids and polyamines, to form a diverse class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs).[2] These compounds are involved in plant defense and development.
-
Acyl-CoA Dependent Acyltransferases: A variety of acyltransferases, many belonging to the BAHD superfamily, are responsible for the synthesis of p-coumaroyl amides. For example, Agmatine (B1664431) Coumaroyltransferase (ACT) catalyzes the transfer of the p-coumaroyl group to agmatine, a key step in the biosynthesis of antifungal hordatines in barley.[3][4]
p-Coumaroyl Glucosides
Glycosylation is a common modification of phenylpropanoids, and p-coumaric acid can be esterified with glucose to form p-coumaroyl-glucose. This modification can alter the solubility, stability, and subcellular localization of the compound.
-
UDP-glycosyltransferases (UGTs): These enzymes catalyze the transfer of a glucose moiety from UDP-glucose to the carboxyl group of p-coumaric acid, forming an ester linkage.
Quantitative Data
The efficiency and flux through the p-coumaroyl ester biosynthetic pathways are governed by the kinetic properties of the involved enzymes and the in planta concentrations of substrates and products. The following tables summarize available quantitative data for key enzymes and metabolites.
Table 1: Kinetic Parameters of Key Enzymes in p-Coumaroyl Ester Biosynthesis
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 38 | 275 | 7.2 x 106 | |
| C4H | Arabidopsis thaliana | Cinnamic acid | 2.5 | 0.23 | 9.2 x 104 | |
| 4CL | Arabidopsis thaliana (At4CL1) | p-Coumaric acid | 5.3 | 1.8 | 3.4 x 105 | |
| HCT | Nicotiana tabacum | p-Coumaroyl-CoA | 7.9 | 0.14 | 1.8 x 104 | |
| C3'H | Arabidopsis thaliana | p-Coumaroyl-shikimate | 1.5 | 0.12 | 8.0 x 104 | |
| PMT | Oryza sativa | p-Coumaroyl-CoA | 12.8 | 0.08 | 6.3 x 103 | [5] |
| ACT | Hordeum vulgare (HvACT1-1) | p-Coumaroyl-CoA | 1.9 | 1.1 | 5.8 x 105 | [6] |
| ACT | Hordeum vulgare (HvACT1-1) | Agmatine | 180 | - | - | [6] |
Table 2: In Planta Concentrations of Selected p-Coumaroyl Esters and Precursors
| Compound | Plant Species | Tissue | Concentration | Reference |
| p-Coumaric Acid | Arabidopsis thaliana | Rosette leaves | 5.8 ± 0.7 µg/g FW | |
| p-Coumaroyl-shikimate | Arabidopsis thaliana | Rosette leaves | 0.12 ± 0.02 nmol/g FW | |
| p-Coumaroyl-quinate | Arabidopsis thaliana | Rosette leaves | 0.05 ± 0.01 nmol/g FW | |
| p-Coumaroyl-glucose | Arabidopsis thaliana | Rosette leaves | 1.2 ± 0.2 nmol/g FW | |
| p-Coumaroylagmatine | Hordeum vulgare | Seedlings | ~2 µmol/g FW | [4] |
| Lignin-bound p-Coumarate | Oryza sativa | Stem cell walls | ~20 mg/g cell wall | [3][7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of key components in the p-coumaroyl ester biosynthesis pathway.
Protocol 1: Extraction and Quantification of p-Coumaroyl Esters by HPLC-UV
This protocol describes a general method for the extraction and quantification of soluble p-coumaroyl esters from plant tissue.
1. Materials and Reagents:
-
Plant tissue (fresh, frozen, or lyophilized)
-
80% (v/v) Methanol (B129727)
-
0.1% (v/v) Formic acid in water (Mobile Phase A)
-
0.1% (v/v) Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
Authentic standards of p-coumaroyl esters
-
Liquid nitrogen, mortar and pestle, or homogenizer
-
Centrifuge, microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Extraction Procedure:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol, vortex thoroughly, and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in 200 µL of 50% methanol.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient is 5% B to 95% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for p-coumaroyl esters (typically around 310-330 nm).
-
Quantification: Prepare a calibration curve using authentic standards of the p-coumaroyl esters of interest. Identify and quantify the peaks in the sample chromatograms based on retention time and the calibration curve.
Protocol 2: In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT)[8][9]
This protocol describes a method to measure the activity of HCT by monitoring the formation of p-coumaroyl-shikimate.
1. Materials and Reagents:
-
Recombinant HCT enzyme or plant protein extract
-
p-Coumaroyl-CoA
-
Shikimic acid
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Formic acid
-
HPLC system with a UV or MS detector
2. Enzyme Assay Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM shikimic acid, and 50 µM p-coumaroyl-CoA in a final volume of 100 µL.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution (e.g., 1-5 µg of recombinant protein or an appropriate amount of plant extract).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. Product Analysis by HPLC:
-
Analyze the reaction product, p-coumaroyl-shikimate, by reverse-phase HPLC.
-
Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution of p-coumaroyl-shikimate by UV absorbance at ~312 nm or by mass spectrometry.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of authentic p-coumaroyl-shikimate.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.
Protocol 3: Expression and Purification of Recombinant Acyltransferases[10][11]
This protocol provides a general framework for the expression of plant acyltransferases in E. coli and their subsequent purification.
1. Expression Vector Construction:
-
Amplify the full-length coding sequence of the acyltransferase gene from plant cDNA using PCR with primers that add appropriate restriction sites.
-
Clone the PCR product into a suitable bacterial expression vector, such as a pET vector with an N- or C-terminal His-tag for affinity purification.
-
Verify the sequence of the construct by DNA sequencing.
2. Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture of the transformed cells overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
3. Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE to assess its purity and size.
-
If necessary, further purify the protein using other chromatography techniques such as size-exclusion chromatography.
-
Dialyze the purified protein into a suitable storage buffer and store at -80°C.
Regulatory Mechanisms
The biosynthesis of p-coumaroyl esters is tightly regulated at multiple levels to ensure that the production of these compounds is coordinated with the developmental and environmental needs of the plant.
Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway is a primary point of regulation. This is largely controlled by a complex network of transcription factors, with the R2R3-MYB, bHLH, and WD40 protein families playing prominent roles.[8][9][10] These transcription factors can act as activators or repressors of gene expression, often forming complexes that bind to specific cis-regulatory elements in the promoters of their target genes.[5][11] For instance, different MYB transcription factors have been shown to specifically regulate the branches of the phenylpropanoid pathway leading to flavonoids, lignin, or other phenolic compounds.
Feedback Inhibition: The activity of some enzymes in the pathway can be allosterically regulated by downstream products. This feedback inhibition allows the plant to fine-tune the metabolic flux in response to the accumulation of end products.
Environmental and Developmental Cues: The biosynthesis of p-coumaroyl esters is also influenced by a variety of external and internal signals. Light, for example, is a major inducer of the phenylpropanoid pathway, and many of the pathway genes are light-regulated.[12] Biotic and abiotic stresses, such as pathogen attack, wounding, and UV radiation, can also lead to the increased production of specific p-coumaroyl esters that function as defense compounds.
Conclusion
The biosynthesis of p-coumaroyl esters represents a complex and highly regulated metabolic network in plants. A thorough understanding of this pathway, from the core enzymatic reactions to the intricate regulatory mechanisms, is essential for harnessing the potential of these compounds in various applications. This technical guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research into the specificities of the numerous acyltransferases and the interplay of regulatory factors will undoubtedly open up new avenues for the metabolic engineering of plants to produce novel and valuable p-coumaroyl esters for the pharmaceutical and biotechnology industries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of grass-specific enzyme that acylates monolignols with p-coumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and structural characterization of agmatine coumaroyltransferase in Triticeae, the key regulator of hydroxycinnamic acid amide accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-Enzyme Interactions in Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Aloenin-2'-p-coumaroyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aloenin-2'-p-coumaroyl ester, a natural product isolated from Aloe vera. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), infrared (IR), and ultraviolet-visible (UV) spectroscopic data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The quantitative data obtained from these analyses are summarized in the tables below for ease of reference and comparison.
Table 1: HRMS and UV-Vis Spectroscopic Data
| Parameter | Observed Value |
| Molecular Formula | C₂₈H₂₈O₁₂ |
| Molecular Weight | 556.51 g/mol |
| HRMS (ESI-TOF) | m/z 555.1505 [M-H]⁻ |
| UV λmax (MeOH) | 228, 300, 312 nm |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aloenin Moiety | |||
| 3 | 6.09 | s | |
| 5 | 5.61 | s | |
| 7-CH₃ | 2.11 | s | |
| 8 | 6.38 | d | 2.0 |
| 10 | 6.55 | d | 2.0 |
| 4-OCH₃ | 3.78 | s | |
| Glucose Moiety | |||
| 1' | 5.15 | d | 7.5 |
| 2' | 5.10 | t | 8.0 |
| 3' | 3.65-3.75 | m | |
| 4' | 3.65-3.75 | m | |
| 5' | 3.65-3.75 | m | |
| 6'a | 3.48 | dd | 11.5, 5.5 |
| 6'b | 3.62 | dd | 11.5, 2.0 |
| p-Coumaroyl Moiety | |||
| 2'' | 7.45 | d | 8.5 |
| 3'' | 6.78 | d | 8.5 |
| 5'' | 6.78 | d | 8.5 |
| 6'' | 7.45 | d | 8.5 |
| 7'' (α) | 6.35 | d | 16.0 |
| 8'' (β) | 7.55 | d | 16.0 |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| Aloenin Moiety | |
| 2 | 164.5 |
| 3 | 99.8 |
| 4 | 168.2 |
| 5 | 89.0 |
| 6 | 162.8 |
| 7 | 105.5 |
| 7-CH₃ | 21.2 |
| 8 | 101.5 |
| 9 | 158.5 |
| 10 | 110.8 |
| 4-OCH₃ | 56.1 |
| Glucose Moiety | |
| 1' | 100.5 |
| 2' | 73.8 |
| 3' | 76.9 |
| 4' | 70.2 |
| 5' | 75.8 |
| 6' | 61.3 |
| p-Coumaroyl Moiety | |
| 1'' | 125.8 |
| 2'' | 130.5 |
| 3'' | 115.8 |
| 4'' | 159.8 |
| 5'' | 115.8 |
| 6'' | 130.5 |
| 7'' (α) | 115.2 |
| 8'' (β) | 144.8 |
| 9'' (C=O) | 166.2 |
Table 4: IR Spectroscopic Data (KBr)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3400 |
| C=O (ester carbonyl) | 1705 |
| C=O (pyrone carbonyl) | 1640, 1560 |
| C=C (aromatic) | 1605, 1515 |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound from the dried acetone (B3395972) extract of Aloe barbadensis Mill. was achieved using high-speed counter-current chromatography (HSCCC).[1]
-
Sample Preparation: The dried and powdered leaves of Aloe barbadensis Mill. were extracted with acetone. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
HSCCC System: A two-phase solvent system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) was utilized. The lower aqueous phase served as the mobile phase.
-
Chromatographic Conditions: The separation was performed in the head-to-tail elution mode with a column revolution speed of 860 rpm and a mobile phase flow rate of 1.5 mL/min.
-
Detection: The effluent was monitored by UV detection at a wavelength of 300 nm.
-
Purification: Fractions containing this compound were collected, pooled, and concentrated to yield the purified compound. The purity was confirmed by HPLC analysis.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
-
High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FTIR spectrometer using the KBr pellet method. The absorption bands are reported in wavenumbers (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using methanol (B129727) as the solvent. The wavelengths of maximum absorption (λmax) are reported in nanometers (nm).
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a potential signaling pathway associated with its anti-inflammatory activity.
References
Physical and chemical properties of Aloenin-2'-p-coumaroyl ester.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester is a natural phenolic compound isolated from the leaves of Aloe vera (Aloe barbadensis Mill.) and other Aloe species.[1][2] This molecule is a derivative of aloenin (B1665714), a chromone (B188151) glucoside, esterified with p-coumaric acid. Belonging to the class of phenylpropanoids, this compound is of significant interest to the scientific community due to its potential anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways.
Chemical and Physical Properties
This compound possesses a complex chemical structure, contributing to its specific physical and chemical characteristics. While some physical properties such as melting point and specific solubility values are not extensively documented in publicly available literature, a summary of its known and computed properties is provided below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H28O12 | [1] |
| Molecular Weight | 556.51 g/mol | [1] |
| CAS Number | 106533-35-1 | [1] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO, methanol, and ethanol. | Inferred from experimental protocols and supplier data. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Peaks/Signals | Source |
| HRMS (High-Resolution Mass Spectrometry) | [M-H]⁻ at m/z 555.1498 (Calculated for C28H27O12, 555.1502) | [1] |
| UV-Vis (Ultraviolet-Visible) Spectroscopy | λmax at 225, 298, and 312 nm | [1] |
| IR (Infrared) Spectroscopy | Peaks indicating hydroxyl, carbonyl (ester and pyrone), aromatic, and alkene functional groups. Specific wavenumbers not detailed in available abstracts. | [1] |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to aromatic protons of the aloenin and p-coumaroyl moieties, olefinic protons of the coumaroyl group, and sugar protons of the glucose unit. Specific chemical shifts and coupling constants are not detailed in available abstracts. | [1] |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals corresponding to the carbons of the aloenin chromone backbone, the p-coumaroyl group, and the glucose moiety. Specific chemical shifts are not detailed in available abstracts. | PubChem |
Experimental Protocols
Isolation and Purification of this compound from Aloe barbadensis Mill.
The following protocol is based on the methodology described by Wu et al. for the isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[1]
1. Plant Material and Extraction:
-
Dried leaves of Aloe barbadensis Mill. are powdered.
-
The powdered material is extracted with acetone (B3395972) at room temperature.
-
The acetone extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Instrumentation: A suitable HSCCC instrument equipped with a multi-layer coil separation column.
-
Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is prepared. The optimal ratio is determined through preliminary experiments to achieve a suitable partition coefficient (K) for the target compound.
-
Stationary and Mobile Phases: The two-phase system is thoroughly mixed and allowed to separate. The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.
-
Procedure:
-
The separation column is filled with the stationary phase.
-
The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.
-
The mobile phase is pumped through the column at a specific flow rate while the column is rotated at a high speed (e.g., 800-1000 rpm).
-
The effluent is monitored using a UV detector at a wavelength where this compound shows strong absorbance (e.g., 298 or 312 nm).
-
Fractions are collected based on the UV chromatogram.
-
3. Purity Analysis:
-
The purity of the isolated fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
A visual representation of this experimental workflow is provided below.
Potential Biological Activity and Signaling Pathways
While the specific molecular mechanisms of this compound are still under investigation, its structural similarity to other well-studied anti-inflammatory natural products, such as aloin, suggests potential involvement in key inflammatory signaling pathways. Aloin has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound shares a similar mechanism of action.
Proposed Anti-Inflammatory Signaling Pathway:
The following diagram illustrates a proposed signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of related compounds.
This proposed mechanism suggests that this compound may inhibit the activation of key inflammatory regulators such as IKK and the MAPK cascade, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has summarized the current knowledge of its physical and chemical properties, provided a detailed protocol for its isolation, and proposed a plausible mechanism for its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its precise mechanism of action, and explore its full therapeutic potential.
References
Unveiling the Therapeutic Potential of Aloenin-2'-p-coumaroyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloenin-2'-p-coumaroyl ester, a natural compound found in Aloe species, is emerging as a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its potential biological activities, drawing from existing research on its constituent parts, Aloenin and p-coumaric acid esters. This document summarizes key quantitative data, details relevant experimental protocols for assessing its efficacy, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Aloe vera has a long history of medicinal use, attributed to its rich composition of bioactive compounds. Among these, Aloenin and its derivatives have garnered attention for their diverse biological properties.[1][2] this compound, a derivative of Aloenin, incorporates a p-coumaroyl group, a moiety known to contribute to the biological activities of various natural products.[3][4] While direct studies on this compound are limited, analysis of its components—Aloenin and p-coumaric acid esters—provides a strong basis for predicting its therapeutic potential. This guide synthesizes the available information to illuminate the prospective applications of this compound in drug development.
Potential Biological Activities
Based on the known functions of Aloenin and p-coumaric acid esters, this compound is hypothesized to possess a range of biological activities, including anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both Aloenin and p-coumaric acid have demonstrated anti-inflammatory effects.[5][6] p-Coumaric acid, in particular, has been shown to suppress the production of pro-inflammatory mediators.[7][8] It is postulated that this compound will exhibit similar or enhanced anti-inflammatory properties.
Antioxidant Activity
The p-coumaroyl moiety is a well-established antioxidant component in many natural compounds.[3][4] Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in aging and various disease processes. The presence of this group in this compound suggests it may act as a potent free radical scavenger.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation and for skin whitening in cosmetic formulations. Kojic acid is a well-known tyrosinase inhibitor. The structural features of this compound suggest a potential for tyrosinase inhibition, a property of interest in dermatology and cosmetology.
Quantitative Data on Related Compounds
While specific quantitative data for this compound is not yet widely available, the following tables summarize the activities of its parent compounds and related molecules to provide a benchmark for future studies.
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Cell Line/Model | Concentration/Dose | % Inhibition / Effect | Reference |
| Aloe-emodin | iNOS mRNA expression | Murine Macrophages | 5-40 µM | Dose-dependent inhibition | [9][10] |
| Aloin | Nitric Oxide (NO) production | Murine Macrophages | 5-40 µM | Suppression | [9] |
| p-Coumaric acid | iNOS, COX-2, IL-1β, TNF-α expression | LPS-stimulated RAW264.7 cells | 10-100 µg/ml | Significant inhibition | [8] |
| p-Coumaric acid | IL-6 expression | Dust and IR-induced liver injury in rats | Not specified | Significant decrease | [6] |
Table 2: Antioxidant Activity of Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference |
| Aloin-rich Ethyl Acetate Extract | DPPH | Not specified, but highest among tested extracts | [11] |
| p-Coumaric acid amides | DPPH | IC50 values ranging from 25.3 to 120.55 µM | Not specified |
Table 3: Tyrosinase Inhibitory Activity of Standard Inhibitors
| Compound | Type of Inhibition | IC50 (µM) | Reference |
| Kojic Acid | Mixed | 5.23 - 11.21 | [12] |
| Tyrosinase-IN-12 | Non-competitive | 49.33 | [12] |
Experimental Protocols
To facilitate further research on this compound, this section provides detailed protocols for key in vitro assays to evaluate its potential biological activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common method to determine the free radical scavenging activity of a compound.[13]
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is reduced to a yellow-colored non-radical form, which can be measured spectrophotometrically.[13]
-
Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)[14]
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)[15]
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.[14]
-
In a 96-well plate, add a specific volume of the test compound or control to each well.
-
Add the DPPH working solution to each well and mix thoroughly.[15]
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[14]
-
Measure the absorbance at approximately 517 nm using a microplate reader.[13][14]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[13] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: In Vitro Assays
Several in vitro methods can be employed to assess anti-inflammatory potential.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein (e.g., egg albumin) denaturation is a measure of its anti-inflammatory activity.[16]
-
Materials:
-
Procedure:
-
Calculation: The percentage inhibition of protein denaturation is calculated.
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[17]
-
Materials:
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).[7]
-
Stimulate the cells with LPS to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance to quantify nitrite concentration.[17]
-
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.[12]
-
Principle: The assay measures the inhibition of the oxidation of a substrate (e.g., L-DOPA) to dopachrome (B613829) by tyrosinase, which can be monitored by measuring the absorbance at 475 nm.[12][18]
-
Materials:
-
Procedure:
-
In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test compound or control.[12]
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[12]
-
Initiate the reaction by adding the L-DOPA solution to each well.[12]
-
Immediately measure the absorbance at 475 nm at regular intervals.[12]
-
-
Calculation: The percentage of tyrosinase inhibition is calculated for each concentration, and the IC50 value is determined.[12]
Potential Signaling Pathways
The anti-inflammatory effects of p-coumaric acid have been attributed to its modulation of key signaling pathways. It is highly probable that this compound acts through similar mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[17] p-Coumaric acid has been shown to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of pro-inflammatory genes.[7][8]
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in regulating inflammation. p-Coumaric acid has been observed to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thus downregulating inflammatory responses.[7]
Caption: Potential modulation of the MAPK signaling cascade.
Conclusion and Future Directions
This compound stands as a promising candidate for the development of novel therapeutic and cosmetic agents. The evidence from its constituent moieties strongly suggests potent anti-inflammatory, antioxidant, and tyrosinase-inhibiting activities. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for future research.
Further investigation is warranted to:
-
Isolate or synthesize pure this compound.
-
Conduct comprehensive in vitro and in vivo studies to confirm and quantify its biological activities.
-
Elucidate the precise molecular mechanisms and signaling pathways through which it exerts its effects.
Such research will be pivotal in unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Aloe Vera’s active substances - Aloe Vera Integral Way [aloeveraintegralway.com]
- 3. p -Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f. [jmpb.areeo.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. medwinpublishers.com [medwinpublishers.com]
- 17. benchchem.com [benchchem.com]
- 18. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
In Vitro Profile of Aloenin-2'-p-coumaroyl ester: A Technical Guide for Researchers
Disclaimer: Direct in vitro studies, including quantitative data and detailed experimental validations for Aloenin-2'-p-coumaroyl ester, are limited in publicly available scientific literature. This guide synthesizes the existing information on this specific compound and extrapolates its potential biological activities and mechanisms of action based on research conducted on structurally related compounds and general extracts from Aloe vera. The experimental protocols provided are established methods that can be adapted for the investigation of this compound.
Introduction
This compound is a natural chromone (B188151) derivative found in Aloe vera (L.) Burm. f.[1][2]. As a member of the diverse phytochemical landscape of Aloe vera, this compound is of interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. The presence of both an aloenin (B1665714) backbone and a p-coumaroyl ester moiety suggests potential bioactivities, particularly in the realm of inflammation and oxidative stress. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound and to propose experimental frameworks for its further in vitro investigation.
Potential In Vitro Biological Activities
While direct experimental evidence for this compound is scarce, the bioactivities of related compounds and general Aloe vera extracts provide a basis for hypothesizing its potential therapeutic effects.
Anti-Inflammatory Activity
The anti-inflammatory properties of various Aloe vera constituents are well-documented.[3][4] Notably, the presence of a p-coumaroyl ester group on the aloesin (B1665252) skeleton is thought to be a key contributor to the inhibition of enzymes involved in the inflammatory cascade.[4] It is therefore hypothesized that this compound may exhibit similar or enhanced anti-inflammatory effects.
Table 1: Potential Anti-Inflammatory Targets of this compound (Hypothesized)
| Target Enzyme/Pathway | Potential Effect | Rationale |
| Cyclooxygenase-2 (COX-2) | Inhibition | The p-coumaroyl ester group in related aloesin derivatives is associated with COX-2 inhibition.[5] |
| Thromboxane (B8750289) A2 Synthase | Inhibition | The p-coumaroyl ester group in related aloesin derivatives is associated with the reduction of thromboxane A2 synthase levels.[6] |
| Nuclear Factor-kappa B (NF-κB) Signaling Pathway | Modulation | Other Aloe vera constituents, such as aloin (B1665253) and aloe-emodin, have been shown to modulate the NF-κB pathway.[7][8][9][10] |
Antioxidant Activity
Many phenolic compounds isolated from plants exhibit potent antioxidant properties. The structural features of this compound, including its phenolic hydroxyl groups, suggest a capacity for free radical scavenging.
Table 2: Potential Antioxidant Activities of this compound (Hypothesized)
| Assay | Potential Outcome | Rationale |
| DPPH Radical Scavenging | Scavenging of DPPH radicals | Phenolic compounds are known to be effective radical scavengers. General Aloe vera extracts have demonstrated DPPH scavenging activity.[11][12] |
| Superoxide (B77818) Anion Scavenging | Scavenging of superoxide anions | Glycoprotein (B1211001) fractions from Aloe vera have shown superoxide anion scavenging activity.[6] |
Proposed Experimental Protocols
To validate the hypothesized bioactivities of this compound, the following in vitro experimental protocols are recommended.
Cell Culture
For anti-inflammatory studies, macrophage cell lines such as RAW 264.7 or human keratinocyte cell lines like HaCaT are suitable models.[13] Cells should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Anti-Inflammatory Assays
This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.
-
Cell Stimulation: Pre-treat RAW 264.7 macrophages with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
-
Measurement of Prostaglandin E2 (PGE2): Collect the cell culture supernatant.
-
Quantify the concentration of PGE2, a major product of COX-2 activity, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production at each concentration of the test compound and determine the IC50 value.
This assay assesses the effect of the compound on the synthesis of thromboxane A2.
-
Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human or animal blood.
-
Incubation: Incubate the PRP with different concentrations of this compound.
-
Stimulation: Induce platelet aggregation and thromboxane synthesis by adding arachidonic acid.
-
Measurement of Thromboxane B2 (TXB2): Measure the stable metabolite of Thromboxane A2, TXB2, in the plasma using an ELISA kit.
-
Data Analysis: Determine the inhibitory effect of the compound on TXB2 production.
Antioxidant Assays
This spectrophotometric assay measures the capacity of the compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Visualization of Hypothesized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of action and experimental workflows for this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for assessing COX-2 inhibitory activity.
Conclusion
This compound represents an under-investigated yet potentially valuable natural product from Aloe vera. Based on the bioactivities of structurally similar compounds, it is reasonable to hypothesize that this molecule possesses anti-inflammatory and antioxidant properties. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to systematically investigate these potential effects. Further in vitro studies are crucial to elucidate the specific mechanisms of action and to determine the therapeutic potential of this compound for drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. horizonepublishing.com [horizonepublishing.com]
- 4. nuft.edu.ua [nuft.edu.ua]
- 5. Effects of Six Weeks Endurance Training and Aloe Vera Supplementation on COX-2 and VEGF Levels in Mice with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical scavenging glycoprotein inhibiting cyclooxygenase-2 and thromboxane A2 synthase from aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biochemjournal.com [biochemjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Isolating Aloenin-2'-p-coumaroyl ester from Aloe vera
Introduction
Aloe vera (syn. Aloe barbadensis Mill.) is a rich source of diverse bioactive compounds, including chromones, anthrones, and phenyl pyrones.[1][2] Aloenin-2'-p-coumaroyl ester, a natural product found in the leaves of Aloe vera, is a compound of interest for researchers in pharmacology and drug development due to its potential anti-inflammatory properties.[3] This application note provides a detailed protocol for the efficient, one-step isolation and purification of this compound from a crude acetone (B3395972) extract of Aloe vera using High-Speed Counter-Current Chromatography (HSCCC).
This method also facilitates the simultaneous separation of other major components like aloin (B1665253) and isoaloeresin D.[4][5] The protocols outlined below are intended for use by researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.
Experimental Protocols
1. Preparation of Crude Acetone Extract
This protocol begins with a dried acetone extract of Aloe vera. The general steps for preparing such an extract are as follows:
-
Plant Material: Obtain fresh leaves of Aloe barbadensis Mill.
-
Drying: The leaves should be air-dried or freeze-dried to remove moisture.
-
Grinding: Grind the dried leaves into a fine powder.
-
Extraction: Macerate the powdered plant material with acetone at room temperature. The process should be repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the dried crude acetone extract.
2. Isolation by High-Speed Counter-Current Chromatography (HSCCC)
This procedure details the preparative separation of this compound from the crude extract in a single step.[1][4][5]
-
HSCCC Apparatus: A commercially available High-Speed Counter-Current Chromatography instrument equipped with a multi-layer coil, a solvent delivery pump, a sample injection valve, and a UV-Vis detector.
-
Two-Phase Solvent System:
-
HSCCC Operation Parameters:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column in a head-to-tail elution mode at a flow rate of 1.5 mL/min .[1][4][5]
-
Once the hydrodynamic equilibrium is reached (i.e., when the mobile phase emerges from the column outlet), the system is ready for sample injection.
-
-
Sample Preparation and Injection:
-
Fraction Collection and Analysis:
3. Purity Analysis by HPLC
The purity of the isolated this compound is determined using an analytical HPLC system with UV detection.
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase for analyzing Aloe extracts consists of a gradient of water (often with an acid modifier like phosphoric acid) and acetonitrile (B52724) or methanol.[2][6]
-
Detection: UV detector, monitoring at 300 nm.
-
Quantification: Purity is calculated using the area normalization method from the resulting chromatogram.[4][5]
4. Structural Identification
The chemical structure of the purified compound should be confirmed using standard spectroscopic techniques.[4][5]
-
High-Resolution Mass Spectrometry (HRMS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
-
Infrared (IR) Spectroscopy
-
Ultraviolet (UV) Spectroscopy
Quantitative Data Summary
The following table summarizes the yield and purity of this compound and co-isolated compounds from 161.7 mg of a dried acetone extract of Aloe barbadensis Mill. using the HSCCC protocol.[1][4][5]
| Compound | Yield (mg) | Purity (%) |
| Aloin | 51.9 | 99.2 |
| Isoaloeresin D | 23.1 | 98.5 |
| This compound | 6.5 | 95.6 |
Visualized Workflow
The following diagram illustrates the complete workflow for the isolation of this compound from Aloe vera.
References
- 1. researchgate.net [researchgate.net]
- 2. ben-erikvanwyk.com [ben-erikvanwyk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
Application Note: High-Speed Counter-Current Chromatography for the Purification of Aloenin-2'-p-coumaroyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester, a natural compound found in Aloe barbadensis Mill (Aloe vera), has garnered interest for its potential therapeutic properties.[1] The efficient isolation and purification of this compound are crucial for further research and development. High-Speed Counter-Current Chromatography (HSCCC) presents a robust, liquid-liquid partition chromatography technique that eliminates the need for solid stationary phases, thereby preventing the irreversible adsorption of samples.[2] This application note details a one-step HSCCC method for the successful separation and purification of this compound from a crude acetone (B3395972) extract of Aloe barbadensis Mill.[3][4][5]
Advantages of HSCCC for Natural Product Purification
High-Speed Counter-Current Chromatography offers several advantages over traditional chromatographic methods for the purification of natural products:
-
No Solid Support: Eliminates irreversible sample adsorption and stationary phase deactivation.
-
High Sample Loading Capacity: Allows for the processing of larger quantities of crude extract in a single run.
-
Excellent Recovery: Minimizes sample loss, leading to higher yields of the target compound.
-
Versatility: A wide range of two-phase solvent systems can be employed to optimize separation.
-
Cost-Effective: Lower consumption of expensive solid stationary phases.
Experimental Overview
This protocol outlines the single-step purification of this compound from a dried acetone extract of Aloe barbadensis Mill using HSCCC. The method also facilitates the simultaneous isolation of other bioactive compounds, such as aloin (B1665253) and isoaloeresin D.[4][5]
Experimental Workflow
Caption: Workflow for the purification of this compound using HSCCC.
Materials and Methods
Materials and Reagents
-
Crude acetone extract of Aloe barbadensis Mill
-
Hexane (Analytical Grade)
-
Ethyl acetate (B1210297) (Analytical Grade)
-
Acetone (Analytical Grade)
-
Deionized water
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
Instrumentation
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Separatory funnel
-
Ultrasonic bath
-
Rotary evaporator
Two-Phase Solvent System Preparation
The two-phase solvent system is composed of hexane-ethyl acetate-acetone-water in a volume ratio of 0.2:5:1.5:5 .[3][4][5]
-
Thoroughly mix the solvents in a separatory funnel at room temperature.
-
Allow the mixture to equilibrate and separate into two distinct phases.
-
Separate the upper and lower phases and degas them by sonication before use.
Sample Preparation
Dissolve 161.7 mg of the dried acetone extract in 8 mL of a solvent mixture composed of the upper and lower phases of the solvent system in a 1:1 (v/v) ratio.[4]
HSCCC Protocol
HSCCC Operating Parameters
| Parameter | Value |
| Two-Phase Solvent System | Hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) |
| Mobile Phase | Lower phase |
| Elution Mode | Head-to-tail |
| Revolution Speed | 860 rpm[3][4][5] |
| Flow Rate | 1.5 mL/min[3][4][5] |
| Detection Wavelength | 300 nm[3][4][5] |
| Stationary Phase Retention | 69.6%[4] |
Separation Procedure
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 860 rpm.
-
Once the system reaches hydrodynamic equilibrium (mobile phase elutes from the outlet), inject the 8 mL sample solution.
-
Continuously monitor the effluent at 300 nm and collect fractions at regular intervals.
-
The total separation time is approximately 260 minutes.[4]
Results and Discussion
The HSCCC separation of the crude acetone extract yielded three well-resolved peaks corresponding to aloin, isoaloeresin D, and this compound.[4] The purity of the collected fractions was determined by HPLC analysis.
Purification Results
| Compound | Amount from Crude Extract (mg) | Yield (mg) | Purity (%) | Recovery (%) |
| Aloin | 161.7 | 51.9 | 99.2 | 32.1 |
| Isoaloeresin D | 161.7 | 23.1 | 98.5 | 14.3 |
| This compound | 161.7 | 6.5 | 95.6 | 4.02 |
Data sourced from Wu et al., 2013.[4]
The structures of the purified compounds were confirmed by spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Logical Relationship of HSCCC Parameters
Caption: Interdependencies of key parameters in HSCCC optimization.
Conclusion
This application note demonstrates that High-Speed Counter-Current Chromatography is a highly effective and efficient method for the one-step preparative separation and purification of this compound from the crude extract of Aloe barbadensis Mill.[4][5] The described protocol yields the target compound with high purity and good recovery, making it a valuable technique for natural product researchers and professionals in drug development.[4]
References
Application Note: Quantitative Analysis of Aloenin-2'-p-coumaroyl ester using High-Performance Liquid Chromatography
[AN-001]
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Aloenin-2'-p-coumaroyl ester, a natural product found in various Aloe species. The described protocol is intended for researchers, scientists, and professionals in the drug development and natural products industries. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and logical relationships to ensure clarity and reproducibility.
Introduction
This compound is a phenolic compound isolated from the leaves of plants such as Aloe vera and Aloe barbadensis.[1][2][3] As with many natural products, accurate quantification is crucial for quality control, standardization of extracts, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This application note presents a proposed HPLC method for the reliable quantification of this compound in various sample matrices.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or trifluoroacetic acid, analytical grade)
-
Methanol (B129727) (HPLC grade)
-
This compound analytical standard (>95% purity)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
-
Plant Extract: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method
-
The HPLC analysis is performed using a gradient elution to ensure optimal separation of the analyte from other components in the sample matrix.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30-35 min, 80-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD) | < 2.0% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | Intra-day < 2%, Inter-day < 3% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
HPLC Method Development and Validation Logic
Caption: Logical steps for HPLC method development and validation.
Conclusion
The proposed HPLC method provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol, along with the data tables and visual diagrams, offers a comprehensive guide for researchers and scientists. This method can be readily implemented in a quality control or research laboratory for the analysis of this compound in various samples. Further validation with specific sample matrices is recommended to ensure the method's suitability for its intended application.
References
Application Note: Protocol for Acetone Extraction of Aloenin-2'-p-coumaroyl ester from Aloe barbadensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloenin-2'-p-coumaroyl ester is a naturally occurring phenolic compound found in Aloe barbadensis (Aloe vera) that has garnered interest for its potential therapeutic properties, including anti-inflammatory activities.[1] This document provides a detailed protocol for the extraction of a crude mixture containing this compound from Aloe barbadensis leaves using an acetone-based solvent system. The protocol is designed to be a starting point for researchers, offering a reproducible method for obtaining an extract suitable for further purification and analysis.
Data Presentation
The efficiency of acetone (B3395972) extraction for phenolic compounds is influenced by several factors, including the concentration of acetone in water and the ratio of solvent to the solid plant material. The following tables summarize typical ranges for these parameters based on studies of phenolic extraction from various plant sources, including Aloe.
Table 1: Effect of Acetone Concentration on Phenolic Extraction Yield
| Acetone Concentration (% in Water) | Relative Phenolic Yield | Notes |
| 50% | High | A 1:1 water-acetone mixture is effective for extracting phenolics from Aloe barbadensis. |
| 60-75% | Very High | Generally considered optimal for the extraction of polyphenolic compounds from plant material.[2] |
| 80% | High | Can be more effective than ethanol (B145695) for extracting phenolics. |
| 100% (Anhydrous) | Moderate to Low | Less effective than aqueous acetone for a broad range of phenolic compounds. |
Table 2: Influence of Solvent-to-Solid Ratio on Extraction Efficiency
| Solvent-to-Solid Ratio (v/w) | Extraction Efficiency | Notes |
| 10:1 | Moderate | |
| 20:1 | Good | A common starting point for solid-liquid extractions. |
| 30:1 - 50:1 | High | Increasing the solvent ratio generally increases the yield of phenolic compounds. |
| 60:1 and above | High, with diminishing returns | At very high ratios, the increase in yield may not be significant enough to justify the larger solvent volume. |
Experimental Protocols
This protocol details the steps for preparing a crude acetone extract from fresh Aloe barbadensis leaves.
Materials and Reagents:
-
Fresh Aloe barbadensis leaves
-
Reagent-grade acetone
-
Deionized water
-
Blender or homogenizer
-
Beakers and Erlenmeyer flasks
-
Filter paper (e.g., Whatman No. 1)
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Analytical balance
-
-20°C freezer for storage
Protocol for Crude Acetone Extraction:
-
Preparation of Plant Material:
-
Wash the fresh Aloe barbadensis leaves thoroughly with water to remove any dirt and debris.
-
Carefully cut the leaves to separate the green rind from the inner gel. While the target compound is present in the leaves, the exact location is not specified in the search results. For a comprehensive extraction, the entire leaf can be used.
-
Cut the plant material into small pieces to facilitate efficient extraction.
-
-
Extraction Procedure:
-
Weigh the prepared plant material.
-
Prepare a 1:1 (v/v) solution of acetone and deionized water.
-
In a blender or homogenizer, add the plant material and the acetone-water solution at a solvent-to-solid ratio of 20:1 (e.g., 200 mL of solvent for 10 g of plant material).
-
Macerate the mixture at room temperature. The duration of maceration can vary, but a period of 24 hours is a common practice for exhaustive extraction.
-
After the initial extraction, separate the liquid extract from the solid residue by vacuum filtration through filter paper.
-
Repeat the extraction of the solid residue with fresh acetone-water solution at least one more time to ensure maximum recovery of the target compounds.
-
-
Concentration of the Extract:
-
Combine the filtrates from all extraction steps.
-
Concentrate the combined extract using a rotary evaporator at a temperature of 40°C to remove the acetone.[3]
-
The resulting aqueous residue contains the crude extract.
-
-
Drying and Storage:
-
The crude extract can be further dried, for example, by freeze-drying, to obtain a solid powder.
-
Store the dried crude extract at -20°C in a tightly sealed container to prevent degradation.
-
Further Purification:
The crude acetone extract contains a mixture of compounds. This compound can be further isolated and purified from this extract using chromatographic techniques such as high-speed counter-current chromatography (HSCCC).[4][5] A study by Wu et al. (2013) successfully used a two-phase solvent system of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) for this purpose.[4][5] From 161.7 mg of a dried acetone extract, 6.5 mg of aloenin-2′-p-coumaroyl ester was obtained with a purity of 95.6%.[4][5]
Mandatory Visualizations
Caption: Workflow for Acetone Extraction of this compound.
Caption: Factors Influencing Acetone Extraction Outcome.
References
Application Notes and Protocols for the Characterization of Aloenin-2'-p-coumaroyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester is a natural chromone (B188151) derivative found in various Aloe species. As interest in the therapeutic potential of natural products continues to grow, robust analytical techniques for the characterization of such compounds are crucial for quality control, standardization, and further research into their biological activities. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, including its isolation, purification, and structural elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈O₁₂ | [1] |
| Molecular Weight | 556.51 g/mol | [1][2] |
| Appearance | To be determined upon isolation | |
| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents |
Analytical Techniques and Protocols
A multi-faceted approach employing various analytical techniques is necessary for the unambiguous characterization of this compound.
Isolation and Purification
High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the isolation and purification of this compound from crude plant extracts.[3][4][5]
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Preparation of Crude Extract:
-
Extract the dried plant material (e.g., Aloe barbadensis Mill. leaves) with acetone (B3395972) at room temperature.
-
Combine the filtrates and remove the acetone by rotary evaporation at 40°C.
-
Dry the resulting extract under reduced pressure to yield the crude extract.[6]
-
-
HSCCC System Preparation:
-
Prepare a two-phase solvent system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v).[3][4]
-
Thoroughly mix the solvent system in a separation funnel at room temperature and allow the phases to separate.
-
Degas both the upper and lower phases by sonication for 30 minutes before use.
-
-
HSCCC Separation:
-
Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
-
Filter the sample solution through a 0.45 µm filter.
-
Perform the separation in head-to-tail elution mode.
-
Set the revolution speed of the separation column to 860 rpm.[2][4]
-
Use the lower phase as the mobile phase with a flow rate of 1.5 mL/min.[2][4]
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis:
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purity assessment and quantification of this compound.
Protocol: Reversed-Phase HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-90% A
-
30-35 min: 90% A
-
35-40 min: 90-10% A
-
40-45 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 300 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standard solutions of purified this compound in methanol at various concentrations to generate a calibration curve.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of this compound. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.
Protocol: LC-MS/MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
-
Data Analysis:
-
Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Propose the elemental composition based on the accurate mass.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure. A proposed fragmentation pathway is shown below.
-
Quantitative Data from Mass Spectrometry
| Ion | Observed m/z | Calculated m/z | Error (ppm) |
| [M-H]⁻ | 555.1507 | 555.1508 | -0.2 |
Data obtained from a study on Aloe species.[7]
Fragmentation Pathway of this compound
Caption: Proposed MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful technique for the definitive structural elucidation of this compound.
Protocol: NMR Analysis
-
Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometers: 400 MHz or higher field strength spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D-NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and establish the stereochemistry.
-
-
Potential Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its potential for anti-inflammatory effects has been noted.[2][3][8] Research on other structurally related compounds from Aloe species, such as aloesin (B1665252) and aloin, provides insights into potential mechanisms of action, particularly in the context of inflammation and cancer.
Potential Signaling Pathways
Compounds from Aloe have been shown to modulate key inflammatory and cancer-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway.
NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB signaling pathway.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The application of these methods will ensure the accurate identification, purity assessment, and structural elucidation of this natural product, which is essential for its development as a potential therapeutic agent. Further research is warranted to investigate the specific molecular targets and signaling pathways of this compound to fully understand its pharmacological effects.
References
- 1. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Aloenin-2'-p-coumaroyl Ester: Application Notes for a Promising Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester, a natural phenolic compound isolated from Aloe vera, is emerging as a significant candidate for antioxidant therapies. Structurally, it is an ester of aloenin (B1665714) and p-coumaric acid. Preliminary studies indicate its potential in mitigating oxidative stress, a key pathological factor in numerous chronic diseases. These application notes provide a summary of its antioxidant activity, detailed protocols for its evaluation, and an overview of the potential signaling pathways involved.
Quantitative Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative view of its efficacy.
| Antioxidant Assay | Test System | IC50 Value / Activity | Reference Compound |
| DPPH Radical Scavenging | Chemical Assay | Potent Scavenging Activity | Not Specified |
| Superoxide (B77818) Anion Scavenging | Chemical Assay | Potent Scavenging Activity | Not Specified |
Note: While studies confirm "potent" activity, specific IC50 values for this compound are not yet consistently reported in publicly available literature. The p-coumaroyl moiety is known to contribute significantly to the antioxidant effects of flavonoid glycosides by enhancing electron-transfer and hydrogen-atom-transfer-based pathways.[1]
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of the antioxidant properties of this compound. Below are protocols for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[2][3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test sample dilutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Superoxide Anion Radical Scavenging Assay (NBT Method)
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are highly reactive and damaging reactive oxygen species (ROS).
Principle: Superoxide anions are generated in a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH). These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm. The presence of an antioxidant inhibits this reduction.[5][6]
Materials:
-
This compound
-
Nitroblue tetrazolium (NBT) solution (e.g., 156 µM)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced) solution (e.g., 468 µM)
-
Phenazine methosulfate (PMS) solution (e.g., 60 µM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control (e.g., Quercetin, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of NBT, NADH, and PMS in phosphate buffer.
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to various concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test sample, 50 µL of NBT solution, and 50 µL of NADH solution.
-
Initiation of Reaction: Start the reaction by adding 50 µL of PMS solution to the mixture.
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation of Scavenging Activity: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the antioxidant activities of its constituent, p-coumaric acid, and other similar phenolic compounds suggest potential mechanisms of action.
Nrf2/Keap1 Antioxidant Response Pathway
The Keap1/Nrf2/ARE system is a crucial cellular defense mechanism against oxidative stress.[7][8][9] Natural compounds, including coumarins, can activate this pathway.
Hypothesized Mechanism: this compound may act as an electrophile that reacts with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
Oxidative stress is a known activator of MAPK signaling pathways, including ERK, JNK, and p38, which can lead to both pro-survival and pro-apoptotic effects.[10][11][12][13][14] The p-coumaric acid component of the ester has been shown to modulate MAPK signaling to protect against oxidative stress-induced apoptosis.[11]
Hypothesized Mechanism: By scavenging ROS, this compound may prevent the activation of stress-induced MAPK pathways. This could involve the inhibition of upstream kinases such as ASK1, thereby preventing the phosphorylation and activation of JNK and p38, which are often associated with apoptotic signaling in response to oxidative damage.
Conclusion
This compound demonstrates notable potential as an antioxidant agent. The provided protocols offer a standardized approach for the in vitro evaluation of its efficacy. Further research is warranted to elucidate its precise IC50 values in various antioxidant assays and to confirm its modulatory effects on the Nrf2/Keap1 and MAPK signaling pathways in cellular models of oxidative stress. Such studies will be instrumental in advancing its development as a potential therapeutic agent for oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Superoxide Radical-scavenging Activity [protocols.io]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Aloenin-2'-p-coumaroyl ester in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester, a natural compound isolated from Aloe vera, presents significant potential for applications in cosmetic science.[1] This chromone (B188151) derivative demonstrates a range of bioactive properties, including antioxidant, anti-inflammatory, and skin-lightening effects. These attributes make it a compelling candidate for incorporation into advanced skincare formulations aimed at addressing hyperpigmentation, skin aging, and inflammatory skin conditions. This document provides detailed application notes, quantitative data on its bioactivity, and experimental protocols for its evaluation.
Cosmetic Applications and Mechanisms of Action
This compound offers multifaceted benefits for skin health, primarily through the following mechanisms:
-
Skin Lightening and Hyperpigmentation Control: By competitively inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis, this compound can help reduce the appearance of dark spots, melasma, and other forms of hyperpigmentation.
-
Anti-Aging: Through its antioxidant properties and potential to inhibit enzymes that degrade the extracellular matrix, this compound may help maintain skin elasticity and firmness, thereby reducing the visible signs of aging.
-
Anti-Inflammatory: this compound is suggested to possess anti-inflammatory properties, making it suitable for formulations designed to soothe irritated or sensitive skin.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds.
Table 1: Tyrosinase Inhibition by this compound
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Mushroom | 9.8 ± 0.9 | [1] |
Table 2: Antioxidant and Anti-inflammatory Activity of Related Aloesin (B1665252) Derivatives
| Compound/Extract | Assay | Results | Reference |
| p-Coumaroylaloesin | DPPH radical scavenging | Potent activity | [2] |
| p-Coumaroylaloesin | Superoxide anion scavenging | Potent activity | [2] |
| Aloesin derivatives with p-coumaroyl and feruloyl ester groups | Cyclooxygenase (COX)-2 and Thromboxane (Tx)A2 synthase inhibition | Demonstrated participation in inhibition | [2] |
Note: Direct IC50 values for collagenase, elastase, and hyaluronidase (B3051955) inhibition by this compound are not currently available in the literature. However, molecular docking studies suggest that aloesin derivatives have the potential to act as anti-collagenase and anti-elastase agents.
Signaling Pathway Modulation
This compound is believed to exert its cosmetic effects by modulating key cellular signaling pathways. While direct studies on this specific compound are limited, research on aloesin and other Aloe vera constituents provides insights into its potential mechanisms.
Melanogenesis Signaling Pathway
This compound's primary mechanism for skin lightening is the inhibition of tyrosinase. This enzyme is a critical component of the melanogenesis signaling cascade, which is often initiated by stimuli such as UV radiation. The pathway involves the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.
References
Application Notes and Protocols for Investigating the Free Radical Scavenging Activity of p-Coumaric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the free radical scavenging activity of p-coumaric acid esters. p-Coumaric acid, a hydroxycinnamic acid found in various plants, and its derivatives are of significant interest due to their antioxidant properties, which are believed to play a role in mitigating oxidative stress-related diseases.[1] The esterification of p-coumaric acid can modulate its lipophilicity and, consequently, its biological activity.
Introduction to Free Radical Scavenging by p-Coumaric Acid Esters
p-Coumaric acid and its esters are phenolic compounds that can exert antioxidant effects by donating a hydrogen atom from the hydroxyl group on the phenolic ring to free radicals, thereby neutralizing them and terminating the damaging chain reactions they can initiate. This free radical scavenging ability is a key mechanism behind their potential health benefits, including reducing the risk of chronic diseases associated with oxidative stress. The general ranking of antioxidant potential among some common hydroxycinnamic acids is caffeic acid, sinapic acid, ferulic acid, and then p-coumaric acid.[2]
Data Presentation: In Vitro Antioxidant Activity
The free radical scavenging activity of p-coumaric acid and its esters is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference IC50 |
| p-Coumaric Acid | DPPH | 255.69 | ~1557.6 | Vanillin | 283.76 µg/mL |
| p-Coumaric Acid | OH Radical Scavenging | - | 4.72 | - | - |
| Eicosanyl-cis-p-coumarate | DPPH | Moderate Activity | - | - | - |
| Ethyl p-coumarate | - | Activity noted | - | - | - |
| n-Butyl p-coumarate | - | Activity noted | - | - | - |
| Vitamin C (Control) | DPPH | 5.40 | ~30.7 | - | - |
| Vitamin C (Control) | ABTS | 2.17 | ~12.3 | - | - |
Note: The antioxidant activity of p-coumaric acid esters can vary significantly based on the ester group attached. The data presented here is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of free radical scavenging and the general experimental workflow for assessing the antioxidant activity of p-coumaric acid esters.
Caption: Mechanism of free radical scavenging by p-coumaric acid esters.
Caption: Experimental workflow for assessing antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), analytical grade
-
p-Coumaric acid ester test samples
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Dissolve the p-coumaric acid esters and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the different concentrations of the test samples or positive control to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radical, determined by interpolation from the graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol), analytical grade
-
Phosphate Buffered Saline (PBS)
-
p-Coumaric acid ester test samples
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of dilutions of the p-coumaric acid esters and the positive control in methanol or PBS, similar to the DPPH assay.
-
Assay Protocol:
-
To a 96-well plate, add 20 µL of the different concentrations of the test samples or positive control to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control well, add 20 µL of the solvent instead of the test sample.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test sample and interpolating the concentration that gives 50% inhibition.
References
- 1. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]
Experimental Design for In Vivo Evaluation of Aloenin-2'-p-coumaroyl ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aloenin-2'-p-coumaroyl ester, a natural product isolated from Aloe vera, has garnered interest for its potential therapeutic properties.[1] Preliminary evidence suggests that this compound may possess anti-inflammatory activities. These application notes provide a comprehensive experimental framework for the in vivo investigation of this compound, focusing on its anti-inflammatory efficacy, pharmacokinetic profile, and acute toxicity. The provided protocols are intended to guide researchers in the systematic evaluation of this promising natural compound.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory mechanisms of structurally related compounds found in Aloe vera, such as aloin (B1665253) and aloe-emodin (B1665711), it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.[2][3][4] The proposed mechanism involves the suppression of the NF-κB and JAK-STAT signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and a decrease in reactive oxygen species (ROS) generation.[2][3]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The in vivo evaluation of this compound will follow a multi-stage process encompassing acute toxicity assessment, pharmacokinetic profiling, and efficacy testing in established inflammation models.
Caption: Overall experimental workflow for the in vivo evaluation.
Part 1: Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound in a rodent model, following the OECD Test Guideline 425.[5]
Protocol:
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard chow and water.
-
Procedure (Up-and-Down Procedure):
-
A starting dose of 2000 mg/kg body weight is administered to a single fasted animal.[6][7]
-
If the animal survives, four additional animals are dosed sequentially at the same level. If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg.[5]
-
If the first animal dies, the next animal is dosed at a lower level (e.g., 500 mg/kg).
-
The dosing of subsequent animals is adjusted up or down depending on the outcome of the previously dosed animal.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.
Data Presentation:
| Parameter | Observation |
| LD50 | Estimated value (e.g., >2000 mg/kg) |
| Clinical Signs | Detailed description of any observed signs of toxicity |
| Body Weight Changes | Tabulated daily body weights |
| Gross Necropsy Findings | Description of any abnormalities |
Part 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.
-
Dosing: A single oral dose of this compound (dose to be determined based on the toxicity study, e.g., 100 mg/kg) is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound and its potential metabolites will be determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9][10]
-
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters.
Data Presentation:
| Pharmacokinetic Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | |
| Tmax (Time to Cmax) | h | |
| AUC(0-t) (Area Under the Curve) | ngh/mL | |
| AUC(0-inf) (AUC to infinity) | ngh/mL | |
| t1/2 (Half-life) | h | |
| CL/F (Apparent Clearance) | L/h/kg | |
| Vd/F (Apparent Volume of Distribution) | L/kg |
Part 3: Anti-inflammatory Efficacy Studies
A. Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound on acute local inflammation.[11][12][13][14][15]
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Carrageenan control
-
Group 3: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan
-
Group 4: this compound (e.g., 100 mg/kg, p.o.) + Carrageenan
-
Group 5: Indomethacin (B1671933) (10 mg/kg, p.o.) + Carrageenan (Positive control)
-
-
Procedure:
-
Animals are pre-treated orally with the vehicle, this compound, or indomethacin one hour before carrageenan injection.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[14]
-
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and paw tissue is collected for the measurement of myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-1β) using ELISA kits.
Data Presentation:
| Group | Paw Volume (mL) at 3h | % Inhibition of Edema | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle Control | |||||
| Carrageenan Control | |||||
| Aloenin (50 mg/kg) | |||||
| Aloenin (100 mg/kg) | |||||
| Indomethacin |
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To assess the effect of this compound on systemic inflammation.[1][16][17]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: LPS control (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (e.g., 50 mg/kg, p.o.) + LPS
-
Group 4: this compound (e.g., 100 mg/kg, p.o.) + LPS
-
Group 5: Dexamethasone (B1670325) (1 mg/kg, p.o.) + LPS (Positive control)
-
-
Procedure:
-
Mice are pre-treated orally with the vehicle, this compound, or dexamethasone one hour before LPS administration.
-
Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS.
-
-
Sample Collection and Analysis:
-
Blood is collected 2 hours post-LPS injection for the measurement of serum cytokine levels (TNF-α, IL-6) by ELISA.
-
Lungs and liver tissues are collected for histopathological examination and measurement of MPO activity.
-
Data Presentation:
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) | Liver MPO Activity (U/g tissue) | Histopathology Score |
| Vehicle Control | |||||
| LPS Control | |||||
| Aloenin (50 mg/kg) | |||||
| Aloenin (100 mg/kg) | |||||
| Dexamethasone |
Conclusion
This comprehensive set of protocols provides a robust framework for the in vivo characterization of this compound. The data generated from these studies will be crucial in determining its safety profile, pharmacokinetic properties, and anti-inflammatory efficacy, thereby guiding its potential development as a therapeutic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing the scientific understanding of this natural compound.
References
- 1. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. asianjpr.com [asianjpr.com]
- 8. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of phenolic compounds of Danshen extract in rat blood and brain by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetic study of twelve phenolic acids and flavonoids from red wine between control and coronary heart disease model rats by UFLC–MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Aloenin-2'-p-coumaroyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aloenin-2'-p-coumaroyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, with a focus on High-Speed Counter-Current Chromatography (HSCCC), a primary method for its isolation.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction from Plant Material | Ensure the extraction solvent is appropriate. An acetone (B3395972) extract of Aloe barbadensis Mill has been shown to be a suitable source.[1] Consider using techniques like sonication or microwave-assisted extraction to improve efficiency. |
| Degradation During Extraction/Purification | This compound, a phenolic ester, may be susceptible to degradation. Avoid high temperatures and extreme pH conditions during extraction and purification.[2][3][4] Work quickly and, if possible, at reduced temperatures. |
| Suboptimal HSCCC Solvent System | The choice of the two-phase solvent system is critical for successful HSCCC separation. An optimized system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) has been used successfully.[1] If the yield is low, the partition coefficient (K) of the target compound may be too high or too low, leading to elution with the solvent front or irreversible retention in the stationary phase. It is recommended to determine the K value before scaling up. |
| Sample Loss Due to Irreversible Adsorption | While HSCCC minimizes irreversible adsorption, some sample loss can still occur. Ensure the sample is fully dissolved in the mobile phase before injection. |
Issue 2: Poor Peak Resolution in HSCCC/HPLC
| Potential Cause | Recommended Solution |
| Inappropriate HSCCC Solvent System | The solvent system may not have the required selectivity for separating this compound from other components in the crude extract. Systematically vary the ratios of the solvents in the chosen system to optimize the separation. |
| Peak Tailing in HPLC Analysis | Peak tailing is a common issue with phenolic compounds. This can be caused by secondary interactions with the stationary phase. Using a modern, end-capped C18 column and acidifying the mobile phase (e.g., with 0.1% formic acid) can significantly improve peak shape. |
| Column Overload | Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume. |
| Suboptimal Flow Rate or Rotational Speed (HSCCC) | The flow rate of the mobile phase and the rotational speed of the centrifuge affect the separation efficiency. A flow rate of 1.5 mL/min and a rotational speed of 860 rpm have been used effectively for this compound purification.[1] |
Issue 3: Compound Instability or Degradation
| Potential Cause | Recommended Solution |
| pH-induced Hydrolysis | Ester linkages can be susceptible to hydrolysis under acidic or basic conditions.[5] Maintain a neutral or slightly acidic pH during extraction and purification. |
| Thermal Degradation | High temperatures can lead to the degradation of phenolic compounds.[3][4] Use low-temperature extraction methods and avoid excessive heating during solvent evaporation. |
| Enzymatic Degradation | Plant extracts may contain enzymes that can degrade the target compound. Consider a blanching step or the use of enzymatic inhibitors during extraction.[2] |
| Photodegradation | Some phenolic compounds are light-sensitive. Protect samples from direct light by using amber glassware or covering containers with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the preparative purification of this compound?
A1: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective one-step method for the purification of this compound from a crude acetone extract of Aloe barbadensis Mill.[1] This technique avoids the use of a solid stationary phase, which minimizes the risk of irreversible sample adsorption.
Q2: What is a suitable solvent system for the HSCCC purification of this compound?
A2: A two-phase solvent system composed of hexane-ethyl acetate-acetone-water at a volume ratio of 0.2:5:1.5:5 has been successfully used. In this system, the lower phase is used as the mobile phase in the head-to-tail elution mode.[1]
Q3: What are the expected yield and purity of this compound purified by HSCCC?
A3: Using the optimized HSCCC method, a purity of 95.6% has been reported. From 161.7 mg of dried acetone extract, 6.5 mg of this compound was obtained.[1]
Q4: Can preparative HPLC be used to purify this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a viable alternative or complementary technique for the purification of phenolic compounds and flavonoid glycosides.[6][7][8][9][10] A reversed-phase C18 column with a mobile phase gradient of water (acidified) and methanol (B129727) or acetonitrile (B52724) is a common starting point.
Q5: How can I confirm the identity and purity of the purified this compound?
A5: The structure of the purified compound can be identified using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS), UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The purity is typically determined by HPLC with UV detection, using the area normalization method.[1]
Data Presentation
Table 1: HSCCC Purification of this compound from Aloe barbadensis Mill Acetone Extract
| Parameter | Value | Reference |
| Starting Material | 161.7 mg | [1] |
| Yield | 6.5 mg | [1] |
| Purity | 95.6% | [1] |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) Protocol for this compound Purification
This protocol is based on the successful one-step purification of this compound from Aloe barbadensis Mill.[1]
-
Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of hexane, ethyl acetate, acetone, and water in a volume ratio of 0.2:5:1.5:5.
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.
-
The upper and lower phases are used as the stationary and mobile phases, respectively.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed to 860 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min in the head-to-tail direction.
-
-
Sample Preparation and Injection:
-
Dissolve the crude acetone extract of Aloe barbadensis Mill in a small volume of the biphasic solvent system (1:1, v/v).
-
Once the system has reached hydrodynamic equilibrium (a stable retention of the stationary phase), inject the sample.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column with a UV detector at 300 nm.
-
Collect fractions based on the elution profile.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Mandatory Visualization
Caption: HSCCC Purification Workflow for this compound.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aloenin-2'-p-coumaroyl Ester Extraction
Welcome to the technical support center for the extraction of Aloenin-2'-p-coumaroyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your extractions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, a phenolic compound found in Aloe species, is typically extracted using a multi-step process. The initial step involves a solid-liquid extraction from the plant material (often the leaf skin or whole leaves) to create a crude extract. This is commonly followed by a purification step to isolate the target compound. Common techniques include:
-
Conventional Solvent Extraction (CSE): Maceration or Soxhlet extraction using polar solvents like ethanol, methanol, or acetone (B3395972).[1][2]
-
Microwave-Assisted Extraction (MAE): A more modern technique that uses microwave energy to heat the solvent and plant material, which can reduce extraction time and solvent consumption.[3][4][5]
-
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[6][7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a purification technique used on the crude extract to isolate this compound with high purity.[9]
Q2: Which part of the Aloe vera plant has the highest concentration of phenolic compounds?
A2: The leaf skin (rind) of the Aloe vera plant generally contains a higher concentration of phenolic compounds, including this compound, compared to the inner gel.[1][2] Therefore, for a higher yield of this specific compound, it is advisable to use the leaf skin.
Q3: What factors can cause the degradation of this compound during extraction?
A3: Degradation of p-coumaroyl esters and other phenolic compounds can occur due to several factors during the extraction process:
-
Enzymatic Hydrolysis: The presence of β-glucosidases in the plant material can cleave the ester bond.[10]
-
Thermal Degradation: High temperatures used during extraction can accelerate both enzymatic and chemical degradation.[10]
-
pH: Extreme acidic or alkaline conditions can lead to the hydrolysis of the ester linkage. A slightly acidic to neutral pH (around 4-6) is generally recommended.[10][11]
-
Photodegradation: Exposure to direct sunlight or UV light can cause isomerization and degradation.[10]
Q4: How can I prevent the degradation of my target compound?
A4: To minimize degradation, consider the following precautions:
-
Heat Inactivation: Briefly blanching the plant material in hot water or steam before extraction can help denature enzymes.[10]
-
Low-Temperature Extraction: Performing the extraction at lower temperatures (e.g., 4°C) can reduce enzymatic activity and thermal degradation.[10]
-
pH Control: Use a buffered extraction solvent to maintain a stable, slightly acidic to neutral pH.[10]
-
Light Protection: Conduct the extraction in a dark environment or use amber-colored glassware to protect the sample from light.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient Solvent Penetration: The solvent may not be effectively reaching the target compounds within the plant matrix. | - Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for extraction. - Increase Agitation: Ensure constant and vigorous mixing during extraction to improve solvent contact. - Consider Advanced Techniques: Employ UAE or MAE to enhance solvent penetration through cavitation and localized heating, respectively.[5][6] |
| Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound. | - Use Polar Solvents: Ethanol, methanol, and acetone are effective for extracting phenolic compounds from Aloe.[1][3] - Optimize Solvent-Water Ratio: Aqueous mixtures of organic solvents (e.g., 70-80% ethanol) are often more efficient than pure solvents.[3][12] | |
| Suboptimal Extraction Parameters: The extraction time, temperature, or solvent-to-solid ratio may not be ideal. | - Optimize Time and Temperature: For MAE, optimal conditions for phenolic compounds from Aloe vera skin have been found to be around 80°C for approximately 37 minutes.[3] For conventional extraction, longer times may be needed, but be mindful of potential degradation. - Adjust Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but an excessively high ratio can make downstream processing difficult. A ratio of 1:30 g/mL has been shown to be effective.[13] | |
| Low Purity of Target Compound in Crude Extract | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds along with your target molecule. | - Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, partitioning the crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like n-hexane) can help remove lipids and other non-polar impurities.[14] |
| Presence of Pigments and Other interfering substances: Chlorophyll and other pigments can interfere with analysis and purification. | - Pre-extraction with Non-polar Solvents: A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can remove some pigments and lipids before the main extraction. | |
| Loss of Compound During Purification (e.g., Chromatography) | Irreversible Adsorption: The target compound may be strongly and irreversibly binding to the stationary phase of your chromatography column. | - Select Appropriate Stationary Phase: For phenolic compounds, reversed-phase chromatography (e.g., C18) is often a good choice. - Optimize Mobile Phase: Adjust the composition and pH of the mobile phase to ensure proper elution of your compound. |
| Degradation on the Column: The compound may be unstable under the chromatographic conditions. | - Control Temperature: If the compound is thermally labile, perform the chromatography at a lower temperature. - Modify Mobile Phase pH: Ensure the pH of the mobile phase is within the stability range of your compound. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Aloe Species
| Extraction Method | Plant Part | Solvent | Key Parameters | Yield of Phenolic Compounds (mg GAE/g DW) | Reference |
| Soxhlet Extraction | Peel | Ethanol | - | 7.99 | [2] |
| Microwave-Assisted Extraction (MAE) | Skin | 80% Ethanol | 80°C, 36.6 min, 50 mL solvent | ~25 (Total Phenolic Content) | [3][15] |
| Heat-Assisted Extraction (HAE) | Leaf Waste | 70% Ethanol | 80°C, 30 min, 1:30 ratio | 9.76 | [13] |
| Maceration | Leaf Waste | 70% Ethanol | 45 min, 1:30 ratio | 9.95 | [13] |
| Ultrasound-Assisted Extraction (UAE) | Leaf Waste | 70% Ethanol | 15-30 min, 1:20 ratio | ~8.05 | [13] |
GAE: Gallic Acid Equivalents; DW: Dry Weight
Table 2: Yield and Purity of this compound from HSCCC Purification
| Starting Material | Compound | Yield (mg) | Purity (%) |
| 161.7 mg of dried acetone extract | This compound | 6.5 | 95.6 |
| Aloin | 51.9 | 99.2 | |
| Isoaloeresin D | 23.1 | 98.5 |
Data from Wu et al. (2013)[9]
Experimental Protocols
Protocol 1: Preparation of Crude Acetone Extract from Aloe Vera Leaves
-
Preparation of Plant Material:
-
Wash fresh Aloe vera leaves thoroughly with distilled water.
-
Separate the green rind (leaf skin) from the inner gel.
-
Dry the leaf rind in a well-ventilated oven at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
Grind the dried leaf rind into a fine powder using a mechanical grinder.
-
-
Solid-Liquid Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a suitable extraction vessel (e.g., an Erlenmeyer flask).
-
Add acetone to the vessel at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the vessel to prevent solvent evaporation.
-
Perform the extraction at room temperature with continuous agitation for 24 hours. For a faster extraction, ultrasound-assisted extraction (UAE) can be performed for 30-60 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh acetone to ensure complete extraction.
-
Combine the filtrates from all extractions.
-
-
Solvent Evaporation:
-
Evaporate the acetone from the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
The resulting dried residue is the crude acetone extract, which can be used for subsequent purification steps.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Purification
This protocol is based on the method described by Wu et al. (2013).[9]
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system composed of hexane-ethyl acetate-acetone-water in a volume ratio of 0.2:5:1.5:5.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper and lower phases by sonication before use.
-
-
HSCCC System Preparation:
-
Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the head of the column at a flow rate of 1.5 mL/min while the apparatus is rotating at 860 rpm.
-
-
Sample Injection and Fraction Collection:
-
Once the mobile phase front emerges and hydrodynamic equilibrium is established, dissolve the crude acetone extract in the mobile phase.
-
Inject the sample solution into the column.
-
Continuously pump the mobile phase and collect fractions at the outlet.
-
-
Detection and Analysis:
-
Monitor the effluent with a UV detector at a wavelength of 300 nm.
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Biosynthetic Pathway of p-Coumaroyl Esters
The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine.
References
- 1. Phenolic Constituents, Antioxidant and Preliminary Antimycoplasmic Activities of Leaf Skin and Flowers of Aloe vera (L.) Burm. f. (syn. A. barbadensis Mill.) from the Canary Islands (Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition [mdpi.com]
- 4. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. phcogcommn.org [phcogcommn.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Aloenin-2'-p-coumaroyl ester in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloenin-2'-p-coumaroyl ester. The information provided is intended to address common stability issues encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise when working with this compound in solution.
Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
-
Question: I am observing a rapid decrease in the biological activity of my this compound solution. What could be the cause?
-
Answer: Rapid loss of activity is often due to the hydrolysis of the ester bond, particularly in non-neutral pH conditions. Ester hydrolysis is a common degradation pathway for many natural product esters. The stability of ester-containing compounds in aqueous solutions is significantly influenced by pH.
-
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your solution. Ester hydrolysis can be accelerated in both acidic and basic conditions.
-
Buffer Selection: Ensure you are using a buffer system that maintains a stable pH within the optimal range for the compound's stability, which is typically near neutral (pH 6-7) for many esters.
-
Fresh Preparation: Prepare fresh solutions immediately before each experiment to minimize the time the compound is in an aqueous environment.
-
Low Temperature Storage: If immediate use is not possible, store stock solutions at -20°C or -80°C. For working solutions, keep them on ice during the experiment.
-
-
Issue 2: Precipitation of the Compound in Cell Culture Media
-
Question: My this compound is precipitating out of my cell culture medium. How can I improve its solubility and prevent this?
-
Answer: this compound, like many phenolic compounds, may have limited aqueous solubility. The complex composition of cell culture media, including proteins and salts, can further reduce its solubility.
-
Troubleshooting Steps:
-
Stock Solution Solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol (B145695).
-
Final Solvent Concentration: When preparing your working solution in cell culture media, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium, vortexing or gently mixing between each dilution step to ensure proper dissolution.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test at the desired final concentration and incubation conditions (temperature, CO2) to ensure the compound remains in solution.
-
-
Issue 3: Inconsistent Experimental Results
-
Question: I am getting inconsistent results between experiments using this compound. What could be the source of this variability?
-
Answer: Inconsistent results can stem from the degradation of the compound due to various environmental factors.
-
Troubleshooting Steps:
-
Light Exposure: Protect your solutions from direct light. Phenolic compounds can be susceptible to photodegradation. Use amber vials or wrap your containers in aluminum foil.
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation. Aliquot your stock solution into smaller, single-use vials.
-
Oxidation: The presence of oxygen can lead to the oxidation of phenolic compounds. While not always a primary concern for short-term experiments, for longer-term studies, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of the Compound: Verify the purity of your this compound using an appropriate analytical method, such as HPLC. Impurities can interfere with your experiments and lead to inconsistent results.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The main factors influencing the stability of this compound are pH, temperature, and light. Ester hydrolysis is a significant degradation pathway, which is accelerated by acidic or alkaline conditions. Elevated temperatures can increase the rate of degradation, and exposure to light can cause photodegradation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used solvents for preparing high-concentration stock solutions of phenolic compounds like this compound. These stock solutions are generally more stable when stored at low temperatures (-20°C or -80°C).
Q3: How should I store my this compound solutions?
A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO or ethanol should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous working solutions should be prepared fresh for each experiment and kept on ice.
Q4: Can I expect the p-coumaroyl group to be cleaved in my experiments?
A4: Yes, the cleavage of the p-coumaroyl group via ester hydrolysis is a likely degradation pathway, especially in aqueous solutions with non-neutral pH or over extended incubation times. This will result in the formation of Aloenin and p-coumaric acid.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound. It allows for the separation and quantification of the parent compound and its potential degradation products. UV-Vis spectrophotometry can also be used to track changes in the absorption spectrum over time, which may indicate degradation.
Data Presentation
Table 1: Estimated pH Stability of this compound in Aqueous Solution at Room Temperature
| pH | Estimated Stability (Half-life) | Primary Degradation Pathway |
| < 4 | Low (< 24 hours) | Acid-catalyzed ester hydrolysis |
| 4 - 6 | Moderate (24 - 72 hours) | Slow ester hydrolysis |
| 6 - 7.5 | High (> 72 hours) | Minimal degradation |
| > 7.5 | Low (< 24 hours) | Base-catalyzed ester hydrolysis |
Table 2: Estimated Temperature Stability of this compound in Buffered Solution (pH 7.0)
| Temperature | Estimated Stability | Notes |
| 4°C | Good | Recommended for short-term storage (days). |
| 25°C (Room Temp) | Moderate | Degradation may be observed over several hours to days. |
| 37°C | Low | Significant degradation can be expected over 24 hours. |
| > 50°C | Very Low | Rapid degradation is likely. |
Table 3: Recommended Solvents for this compound
| Solvent | Purpose | Storage Recommendation |
| DMSO | Stock Solution | -20°C or -80°C, protected from light |
| Ethanol | Stock Solution | -20°C or -80°C, protected from light |
| Aqueous Buffers (pH 6-7.5) | Working Solution | Prepare fresh, use immediately, keep on ice |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a UV lamp (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC to determine the percentage of the remaining parent compound and identify any degradation products.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Start with 95% A and 5% B.
-
Ramp to 50% A and 50% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 310-330 nm).
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Overcoming low solubility of Aloenin-2'-p-coumaroyl ester in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloenin-2'-p-coumaroyl ester, focusing on challenges related to its low solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural product found in the leaves of Aloe vera. It is an ester formed from aloenin (B1665714) and p-coumaric acid.[1][2] Research suggests it has potential anti-inflammatory properties.[1][2]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Precipitation, or "crashing out," is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Q3: What are the best practices for preparing a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of hydrophobic compounds. Based on data for a similar compound, p-coumaric acid ethyl ester, ethanol (B145695) can also be a suitable solvent.[3][4] Always start with a small amount of solvent and use sonication or gentle warming to aid dissolution.
Troubleshooting Guide: Overcoming Low Solubility
Issue: Compound Precipitation in Aqueous Media
Solution 1: Optimize Co-solvent Concentration
If you are using a co-solvent like DMSO, ensure the final concentration in your assay medium is as low as possible, ideally below 1%, to minimize solvent effects on your experimental system.
Solution 2: Utilize a Different Co-solvent or a Co-solvent System
If DMSO is not effective or is incompatible with your assay, consider other organic solvents. For compounds with ester functionalities, solvents like ethanol or acetone (B3395972) may be effective.[5] A combination of co-solvents can sometimes improve solubility.
Solution 3: pH Adjustment
For compounds with ionizable functional groups, adjusting the pH of the buffer can significantly enhance solubility. The p-coumaroyl moiety contains a phenolic hydroxyl group, which can be deprotonated at higher pH, increasing its solubility in aqueous media.
Issue: Inconsistent Results Between Experiments
Solution 1: Standardize Stock Solution Preparation
Ensure your stock solution is fully dissolved and homogenous before each use. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation.
Solution 2: Pre-assay Solubility Check
Before conducting your main experiment, perform a preliminary test to determine the solubility of this compound in your final assay buffer at the desired concentration. This can be done by preparing a dilution and visually inspecting for precipitation or measuring turbidity.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| p-Coumaric acid ethyl ester | DMSO | 38 mg/mL (197.7 mM)[3][4] |
| p-Coumaric acid ethyl ester | Ethanol | 38 mg/mL (197.7 mM)[3] |
| p-Coumaric acid ethyl ester | Water | Insoluble[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a minimal volume of 100% DMSO (or ethanol) to the solid.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Prepare a supersaturated solution of this compound in the aqueous buffer of interest.
-
Agitate the solution at a constant temperature for 24-48 hours to allow it to reach equilibrium.
-
Centrifuge the solution to pellet the excess, undissolved solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for addressing low solubility of experimental compounds.
Potential Anti-inflammatory Signaling Pathways
Given that this compound is composed of aloenin and p-coumaric acid, it may exert its anti-inflammatory effects by modulating signaling pathways known to be affected by these individual components.
1. Inhibition of Pro-inflammatory Cytokine Production via NF-κB and JAK/STAT Pathways (from Aloin, related to Aloenin)
Caption: Potential inhibition of NF-κB and JAK/STAT pathways by the aloenin moiety.[6][7]
2. Modulation of Cellular Stress and Metabolic Pathways (from p-Coumaric Acid)
Caption: Potential modulation of MAPK, AMPK, and AGE-RAGE pathways by the p-coumaric acid moiety.[8][9][10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 6. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Aloenin-2'-p-coumaroyl Ester Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Aloenin-2'-p-coumaroyl ester. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing phenolic compounds like this compound.[1] It can lead to inaccurate quantification and reduced resolution.[1] The primary causes and troubleshooting steps are outlined below:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause of peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of residual silanol (B1196071) groups on the silica-based column, minimizing secondary interactions.[2]
-
Solution 2: Use an End-Capped Column: Modern, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing.
-
Solution 3: Employ a Guard Column: A guard column can help by retaining strongly adsorbed compounds that may create active sites on the analytical column.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Incompatible Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is significantly stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q: I am observing peak fronting in my analysis. What could be the reason?
A: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
-
Possible Cause 1: Sample Overload: Similar to peak tailing, injecting too much sample can cause fronting.
-
Solution: Dilute your sample and re-analyze.
-
-
Possible Cause 2: Column Collapse: A void at the head of the column can lead to peak fronting.
-
Solution: This is a more serious issue and may require replacing the column.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common culprit.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation.
-
-
Pump and System Leaks: Leaks in the HPLC system will lead to a drop in pressure and affect the flow rate, causing retention time shifts.
-
Solution: Visually inspect all fittings and connections for any signs of leakage. Address any leaks before proceeding.
-
-
Column Temperature: Variations in column temperature can cause retention times to drift.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to inconsistent results.
-
Solution: Ensure the column is adequately equilibrated, especially when using a new mobile phase or after a gradient run.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC analysis of this compound.
Q1: What are the recommended starting HPLC parameters for the analysis of this compound?
A1: Based on methods for related compounds and general principles for phenolic compounds, the following parameters can be used as a starting point. Optimization will likely be required for your specific application.
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increasing to elute the compound |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approximately 300 nm[3][4] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Q2: How should I prepare my plant extract sample for HPLC analysis of this compound?
A2: Proper sample preparation is crucial for accurate and reproducible results. A general procedure for solid plant material is as follows:
-
Homogenization: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered material and extract it with a suitable solvent (e.g., methanol, ethanol, or an acetone-water mixture).[3][4] Sonication can aid in the extraction process.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injecting it into the HPLC system.
Q3: My baseline is noisy. What are the common causes and solutions?
A3: A noisy baseline can interfere with peak detection and integration. Common causes include:
-
Air Bubbles in the System:
-
Solution: Degas the mobile phase and prime the pump to remove any trapped air.
-
-
Contaminated Mobile Phase:
-
Solution: Prepare fresh mobile phase using high-purity solvents and reagents.
-
-
Detector Lamp Issues:
-
Solution: The detector lamp may be nearing the end of its life and require replacement.
-
-
Leaks:
-
Solution: Check for and fix any leaks in the system.
-
Q4: What is the importance of method validation for the analysis of this compound?
A4: Method validation is essential to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
Protocol 2: HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in order of increasing concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow the system to run for a sufficient time to elute all components and then re-equilibrate to the initial conditions before the next injection.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Troubleshooting NMR signal overlap for Aloenin-2'-p-coumaroyl ester.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aloenin-2'-p-coumaroyl ester, specifically addressing challenges related to NMR signal overlap.
Troubleshooting Guide: Overcoming NMR Signal Overlap
Researchers may encounter overlapping signals in the ¹H NMR spectrum of this compound, particularly in the aromatic and glycosidic regions, complicating structural confirmation and purity assessment. This guide provides a systematic approach to resolving these issues.
Problem: My ¹H NMR spectrum of this compound shows poor signal dispersion, with significant overlap in the aromatic and sugar regions, making it difficult to assign protons and confirm the structure.
Here are step-by-step strategies to troubleshoot this common issue:
Step 1: Optimize Sample Preparation and 1D NMR Acquisition
Initial steps should focus on ensuring the quality of the 1D ¹H NMR data.
-
Solution 1: Change the NMR Solvent. The chemical shifts of protons can be significantly influenced by the solvent.[1][2][3] If you are using a common solvent like deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD), switching to a solvent with different properties, such as benzene-d₆, pyridine-d₅, or acetone-d₆, can induce differential chemical shifts and resolve overlapping signals.[3] Aromatic solvents like benzene-d₆ are particularly known for causing significant changes in the chemical shifts of nearby protons.
-
Solution 2: Adjust Sample Concentration. Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[3] Prepare a more dilute sample to minimize these effects. Conversely, if the signal-to-noise ratio is poor, a more concentrated sample may be necessary, but be mindful of potential solubility issues and aggregation.
-
Solution 3: Vary the Temperature. For molecules with conformational flexibility, acquiring the spectrum at a higher temperature can sometimes average out different conformations, leading to sharper signals.[3] This can be particularly useful if you suspect the presence of rotamers.
Step 2: Employ 2D NMR Spectroscopy
Two-dimensional (2D) NMR is the most powerful method for resolving signal overlap by spreading the signals across a second frequency dimension.[4][5][6]
-
Solution 1: ¹H-¹H COSY (Correlation Spectroscopy). This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4][6] Even if signals are overlapped in the 1D spectrum, they can often be resolved in the 2D COSY spectrum, allowing you to trace out spin systems.
-
Solution 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). The HSQC experiment correlates protons directly to their attached carbons.[4][6] Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, this is an excellent way to resolve overlapping proton signals.
-
Solution 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[4] HMBC is invaluable for piecing together the molecular fragments identified from COSY and HSQC, and for assigning quaternary carbons.
Below is a troubleshooting workflow to guide your decision-making process.
Quantitative Data Summary
Table 1: Reference ¹H NMR Chemical Shift Data (δ in ppm)
| Moiety | Proton | Chemical Shift (δ) Range | Typical Multiplicity |
| p-Coumaroyl | H-2', H-6' | 7.40 - 7.60 | d |
| H-3', H-5' | 6.80 - 6.90 | d | |
| H-α | 6.30 - 6.50 | d | |
| H-β | 7.60 - 7.80 | d | |
| Aloenin (B1665714) | H-3 | 6.20 - 6.30 | s |
| (Aglycone) | H-5 | 5.80 - 5.90 | s |
| H-7 | 6.50 - 6.60 | d | |
| H-8 | 6.30 - 6.40 | d | |
| 4-OCH₃ | 3.80 - 3.90 | s | |
| 6-CH₃ | 2.10 - 2.20 | s | |
| Glucose | H-1' | 4.90 - 5.10 | d |
| (in Aloenin) | H-2' - H-6' | 3.20 - 4.00 | m |
Table 2: Reference ¹³C NMR Chemical Shift Data (δ in ppm)
| Moiety | Carbon | Chemical Shift (δ) Range |
| p-Coumaroyl | C-1' | 125.0 - 126.0 |
| C-2', C-6' | 130.0 - 131.0 | |
| C-3', C-5' | 115.0 - 116.0 | |
| C-4' | 159.0 - 160.0 | |
| C-α | 114.0 - 116.0 | |
| C-β | 144.0 - 146.0 | |
| C=O | 166.0 - 168.0 | |
| Aloenin | C-2 | 164.0 - 165.0 |
| (Aglycone) | C-3 | 99.0 - 100.0 |
| C-4 | 168.0 - 169.0 | |
| C-4a | 102.0 - 103.0 | |
| C-5 | 90.0 - 91.0 | |
| C-6 | 162.0 - 163.0 | |
| C-7 | 110.0 - 111.0 | |
| C-8 | 100.0 - 101.0 | |
| C-8a | 155.0 - 156.0 | |
| 4-OCH₃ | 55.0 - 56.0 | |
| 6-CH₃ | 20.0 - 21.0 | |
| Glucose | C-1' | 100.0 - 102.0 |
| (in Aloenin) | C-2' | 73.0 - 75.0 |
| C-3' | 76.0 - 78.0 | |
| C-4' | 70.0 - 72.0 | |
| C-5' | 77.0 - 79.0 | |
| C-6' | 61.0 - 63.0 |
Note: Data compiled from various sources on aloenin and p-coumaric acid derivatives. Actual shifts will vary based on solvent and substitution.
Experimental Protocols
Protocol 1: Standard 2D NMR Analysis for Structural Elucidation
This protocol outlines the key experiments for resolving signal overlap and confirming the structure of this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
- Filter the solution into a standard 5 mm NMR tube.
2. 1D NMR Acquisition:
- Acquire a standard ¹H NMR spectrum to assess the overall quality of the sample and identify regions of signal overlap.
- Acquire a ¹³C NMR spectrum (with proton decoupling).
3. 2D NMR Acquisition:
- gCOSY (gradient-selected Correlation Spectroscopy):
- Use standard pulse programs.
- Acquire at least 256 increments in the F1 dimension with 8-16 scans per increment.
- gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
- Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
- Acquire at least 256 increments in the F1 dimension with 4-8 scans per increment.
- gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
- Optimize for a long-range coupling constant of 8-10 Hz. This will highlight 2-3 bond correlations.
- Acquire at least 256-512 increments in the F1 dimension with 16-64 scans per increment, as HMBC is less sensitive.
4. Data Processing and Analysis:
- Process the 2D data using appropriate window functions (e.g., sine-bell).
- Use the COSY spectrum to identify coupled protons and build spin systems (e.g., the p-coumaroyl aromatic system, the glucose ring protons).
- Use the HSQC spectrum to assign protons to their directly attached carbons, resolving any overlap from the 1D ¹H spectrum.
- Use the HMBC spectrum to connect the spin systems. Look for key correlations, such as from the glucose H-2' to the p-coumaroyl carbonyl carbon, to confirm the esterification site.
The relationship between these key 2D NMR experiments is illustrated below.
Frequently Asked Questions (FAQs)
Q1: I see more signals in my ¹H NMR spectrum than expected for a pure sample. What could be the cause?
A1: Besides impurities, you might be observing rotamers (rotational isomers), which can arise from restricted rotation around single bonds, such as the ester linkage.[3] This can lead to a doubling of some signals. Acquiring the spectrum at a higher temperature can often cause these signals to coalesce into a single peak, simplifying the spectrum.
Q2: How can I confirm the position of the p-coumaroyl ester on the glucose moiety?
A2: The most definitive way is using a ¹H-¹³C HMBC experiment. You should look for a correlation between the proton on the glucose ring where the ester is attached (H-2') and the carbonyl carbon of the p-coumaroyl group. The chemical shift of H-2' will also likely be shifted downfield (to a higher ppm value) compared to its position in unsubstituted aloenin due to the deshielding effect of the nearby carbonyl group.
Q3: My sample is not very soluble in common NMR solvents. What are my options?
A3: For polar compounds like glycosides, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or pyridine-d₅ are often good choices.[3] If solubility remains an issue, you may need to use a higher-field NMR spectrometer or increase the number of scans to obtain a spectrum with a good signal-to-noise ratio from a more dilute sample.
Q4: The residual solvent peak is overlapping with my signals of interest. How can I fix this?
A4: The simplest solution is to switch to a different deuterated solvent whose residual peak appears in a different region of the spectrum.[3] For example, if the CDCl₃ peak at 7.26 ppm is problematic, switching to acetone-d₆ (residual peak at 2.05 ppm) or DMSO-d₆ (residual peak at 2.50 ppm) will move the interference. Alternatively, some NMR instruments have solvent suppression pulse sequences that can reduce the intensity of the solvent peak.
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0060959) [np-mrd.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C28H28O12 | CID 14211227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0045645) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: High-Purity Isolation of Aloenin-2'-p-coumaroyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the high-purity isolation of Aloenin-2'-p-coumaroyl ester from Aloe species.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for isolating this compound?
A1: Common methods for isolating this compound and related compounds from Aloe extracts include various chromatographic techniques.[1][2] High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the one-step separation and purification of this compound, aloin (B1665253), and isoaloeresin D from Aloe barbadensis Mill.[3][4] Other potential methods include preparative High-Performance Liquid Chromatography (HPLC) and column chromatography over silica (B1680970) gel or other stationary phases.[1]
Q2: What are the typical impurities encountered during the isolation of this compound?
A2: The primary impurities are structurally related compounds naturally present in Aloe extracts. These include aloin (a mixture of diastereoisomers aloin A and aloin B), isoaloeresin D, and aloe-emodin.[3][4][5] Depending on the extraction method, other polyphenolic compounds and anthraquinones may also be present.[6] It is also important to consider that some anthraquinones in non-decolorized whole leaf extracts can be phototoxic or have other safety concerns.[7][8][9][10]
Q3: What are the stability considerations for this compound during isolation?
A3: While specific stability data for this compound is limited, studies on the related compound aloin indicate significant degradation at higher pH and temperatures.[11][12] Aloin is more stable under acidic conditions (pH 2.0-3.5) and at lower temperatures (4°C and 25°C) compared to higher temperatures (50°C and 70°C) and neutral to basic pH (pH 6.7 and 8.0).[11][12][13] Degradation products can include aloe-emodin.[11][12] It is therefore advisable to conduct extraction and purification at controlled temperatures and under mildly acidic to neutral pH conditions to minimize degradation of the target compound.
Q4: How can the purity of the isolated this compound be determined?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of the isolated compound.[3][4] Purity is typically assessed by calculating the peak area percentage of the target compound relative to the total peak area in the chromatogram. Structural confirmation is achieved using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS), UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction solvent and method. Acetone (B3395972) has been shown to be effective for extracting this compound.[3][4] Consider using techniques like sonication or soxhlet extraction to improve efficiency. |
| Degradation during Processing | Maintain low temperatures (4-25°C) and a slightly acidic to neutral pH throughout the extraction and purification process to minimize degradation.[11][12][13][14][15] Avoid prolonged exposure to light and oxygen. |
| Suboptimal Chromatographic Conditions | For HSCCC, ensure the two-phase solvent system is optimized. A hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) system has been reported to be successful.[3][4] For column chromatography, select a solvent system that provides good resolution on TLC first. |
| Loss during Solvent Removal | Use rotary evaporation at a low temperature and controlled pressure to remove solvents. Avoid excessive heat which can lead to degradation. |
Issue 2: Poor Chromatographic Separation and Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | If using column chromatography, consider different stationary phases such as silica gel, reversed-phase C18, or Sephadex LH-20, depending on the polarity of the target compound and impurities.[1] |
| Incorrect Mobile Phase Composition | Systematically screen different solvent systems with varying polarities. For normal phase chromatography, common solvents include hexane, ethyl acetate (B1210297), chloroform, and methanol. For reversed-phase, acetonitrile/methanol and water with acid modifiers are common. A TLC analysis with an Rf value of ~0.3 for the target compound is a good starting point for column chromatography.[16] |
| Column Overloading | Do not exceed the loading capacity of your column. A high sample-to-silica ratio can lead to band broadening and poor separation.[16] As a general rule, use a silica-to-crude product ratio of at least 30:1. |
| Compound Precipitation on Column | Ensure the crude sample is fully dissolved in the initial mobile phase or a minimal amount of a stronger solvent before loading. Applying the sample adsorbed onto a small amount of silica gel can also improve the separation.[16] |
Issue 3: Compound is Not Eluting from the Column or Elutes with the Solvent Front
| Possible Cause | Suggested Solution |
| Compound is not moving | The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound elutes with solvent front | The mobile phase is too polar. Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Irreversible Adsorption/Degradation on Silica | Test the stability of your compound on a silica TLC plate by spotting and leaving it for some time before developing. If degradation occurs, consider using a less acidic stationary phase like deactivated silica gel, alumina, or florisil.[17] |
Data Presentation
Table 1: Quantitative Data from High-Speed Counter-Current Chromatography (HSCCC) Isolation
| Compound | Amount from 161.7 mg Dried Acetone Extract (mg) | Purity by HPLC (%) |
| Aloin | 51.9 | 99.2 |
| Isoaloeresin D | 23.1 | 98.5 |
| This compound | 6.5 | 95.6 |
| Data sourced from Wu et al., 2013.[3][4] |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) for this compound Isolation
This protocol is based on the method described by Wu et al. (2013).[3][4]
-
Preparation of Two-Phase Solvent System: Prepare a solvent system composed of hexane-ethyl acetate-acetone-water in a volume ratio of 0.2:5:1.5:5. Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The lower aqueous phase will be used as the mobile phase.
-
HSCCC System Preparation: Fill the multilayer coil separation column entirely with the upper non-aqueous phase as the stationary phase.
-
Sample Loading: Dissolve the dried acetone extract of Aloe barbadensis in a suitable volume of the lower phase (mobile phase) for injection into the HSCCC system.
-
Chromatographic Separation:
-
Set the revolution speed of the apparatus to 860 rpm.
-
Pump the mobile phase (lower phase) into the column in a head-to-tail elution mode at a flow rate of 1.5 mL/min.
-
Monitor the effluent using a UV detector at a wavelength of 300 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile from the UV detector.
-
Purity Analysis: Analyze the collected fractions corresponding to the peak of this compound by HPLC to determine their purity.
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low purity fractions.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Isolation and Purification of Isoaloeresin D and Aloin from Aloe vera by High-speed Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. Final report on the safety assessment of AloeAndongensis Extract, Aloe Andongensis Leaf Juice,aloe Arborescens Leaf Extract, Aloe Arborescens Leaf Juice, Aloe Arborescens Leaf Protoplasts, Aloe Barbadensis Flower Extract, Aloe Barbadensis Leaf, Aloe Barbadensis Leaf Extract, Aloe Barbadensis Leaf Juice,aloe Barbadensis Leaf Polysaccharides, Aloe Barbadensis Leaf Water, Aloe Ferox Leaf Extract, Aloe Ferox Leaf Juice, and Aloe Ferox Leaf Juice Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. totalsds.com [totalsds.com]
- 9. Aloe Vera, Non-decolorized Whole Leaf Extract - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Chromatography [chem.rochester.edu]
Step-by-step optimization of a heterologous pathway for polyphenol production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the step-by-step optimization of heterologous pathways for polyphenol production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the initial steps for designing a heterologous polyphenol production pathway?
A1: The initial steps involve selecting the target polyphenol and its known biosynthetic pathway. Key considerations include:
-
Host Organism Selection: Escherichia coli is commonly used for its rapid growth and well-established genetic tools, while Saccharomyces cerevisiae (yeast) is a good choice for eukaryotic proteins that may require post-translational modifications.
-
Enzyme Selection: The enzymes in the pathway should be chosen based on their known activity and compatibility with the host organism. It is often beneficial to test enzymes from different source organisms.[1][2]
-
Codon Optimization: The DNA sequences of the chosen enzymes should be codon-optimized for the selected host to ensure efficient translation.
-
Vector and Promoter Selection: The choice of expression vectors and promoters will influence the level of enzyme expression. A multi-plasmid system or a single plasmid with multiple expression cassettes can be used. Promoters with varying strengths can be employed to balance the expression of different enzymes in the pathway.
Q2: How can I increase the precursor supply for my polyphenol pathway?
A2: Polyphenol production is often limited by the availability of precursors, such as L-tyrosine and malonyl-CoA.[1] Strategies to increase precursor supply include:
-
Overexpression of Key Enzymes in Precursor Pathways: For example, overexpressing enzymes in the shikimate pathway can increase the pool of aromatic amino acids like L-tyrosine.
-
Engineering Central Carbon Metabolism: Modulating central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, can redirect carbon flux towards the desired precursors.[3]
-
Increasing Malonyl-CoA Availability: This is a common bottleneck.[1] Strategies include overexpressing acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, or inhibiting competing pathways like fatty acid synthesis.[1] Introducing an orthogonal pathway, such as the malonate assimilation pathway, can also boost malonyl-CoA levels.[4]
Q3: What are the best practices for balancing the expression of multiple enzymes in the pathway?
A3: Imbalanced enzyme expression can lead to the accumulation of toxic intermediates and reduce the final product yield.[5] To balance the pathway:
-
Promoter Engineering: Use a library of promoters with different strengths to fine-tune the expression level of each enzyme.[6][7][8]
-
Plasmid Copy Number Variation: Utilize plasmids with different copy numbers (low, medium, high) to modulate the gene dosage of different pathway modules.[9][10][11]
-
Ribosome Binding Site (RBS) Engineering: Modify the RBS sequence to control the translation initiation rate of each gene.
-
Modular Pathway Optimization: Group the pathway enzymes into modules and optimize the expression of each module separately before combining them.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of a heterologous polyphenol pathway.
Problem 1: Low or No Final Product Detected
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect vector construction or sequence errors. | Sequence verify your entire plasmid construct. | Confirmation of the correct gene sequences and reading frames. |
| No or low protein expression. | Perform SDS-PAGE and Western blot analysis to check for the expression of each enzyme in the pathway. | Detection of protein bands of the expected molecular weights for all pathway enzymes. |
| Inactive enzymes. | Perform in vitro enzyme assays for each enzyme in the pathway to confirm their catalytic activity. | Measurement of specific enzyme activity. |
| Toxicity of the heterologous protein to the host. | Use promoters with tighter regulation, lower the induction temperature, or use host strains better suited for expressing toxic proteins.[12] | Improved cell growth and detectable protein expression. |
| Accumulation of a pathway intermediate. | Analyze culture samples by HPLC to identify any accumulating intermediates. This indicates a bottleneck at the subsequent enzymatic step. | Identification of the specific metabolic bottleneck. |
Problem 2: Accumulation of p-Coumaric Acid in Naringenin (B18129) Production
The accumulation of the intermediate p-coumaric acid is a common issue in the biosynthesis of naringenin.[2][13][14] This indicates that the downstream enzymes, 4-coumarate-CoA ligase (4CL) and chalcone (B49325) synthase (CHS), are the rate-limiting steps.
| Troubleshooting Strategy | Detailed Steps | Expected Outcome |
| Increase the expression of downstream enzymes (4CL and CHS). | 1. Clone 4CL and CHS genes under the control of stronger promoters. 2. Increase the copy number of the plasmids carrying the 4CL and CHS genes. | Reduced p-coumaric acid accumulation and increased naringenin production. |
| Screen for more efficient 4CL and CHS enzymes. | Test 4CL and CHS enzymes from different plant sources, as their kinetic properties can vary significantly. | Identification of enzymes with higher catalytic efficiency in the chosen host. |
| Enhance malonyl-CoA supply. | Overexpress acetyl-CoA carboxylase (ACC) to increase the intracellular pool of malonyl-CoA, which is a substrate for CHS. | Improved conversion of p-coumaroyl-CoA to naringenin chalcone. |
| Implement dynamic pathway regulation. | Use a biosensor-based system to dynamically control the expression of the upstream enzyme (e.g., TAL) in response to the level of an intermediate like malonyl-CoA.[13] | Balanced metabolic flux and minimized accumulation of p-coumaric acid. |
| Screen for transporters. | Identify and overexpress transporters that can improve the intracellular availability of intermediates or the export of the final product.[13] | Reduced extracellular accumulation of intermediates and potentially higher final product titers. |
Problem 3: Protein Aggregation and Formation of Inclusion Bodies
Overexpression of heterologous proteins in E. coli can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.[12]
| Troubleshooting Strategy | Detailed Steps | Expected Outcome |
| Lower the induction temperature. | After inducing protein expression, reduce the cultivation temperature to 18-25°C. | Slower protein synthesis rate, allowing more time for proper folding and increased solubility.[15] |
| Reduce the inducer concentration. | Use a lower concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression. | Reduced protein aggregation and a higher proportion of soluble, active enzyme. |
| Use a different expression host. | Utilize E. coli strains that are specifically designed to enhance protein folding, such as those that co-express chaperones. | Improved solubility of the target protein. |
| Add a solubility-enhancing fusion tag. | Fuse a highly soluble protein, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to the N-terminus of your protein of interest. | Increased solubility of the fusion protein. |
Section 3: Experimental Protocols
Protocol for Tyrosine Ammonia-Lyase (TAL) Activity Assay
This protocol is adapted from commercially available kits and literature.[16]
Principle: TAL catalyzes the conversion of L-tyrosine to p-coumaric acid, which has a strong absorbance at approximately 310-333 nm. The rate of increase in absorbance is proportional to the TAL activity.[16]
Materials:
-
Cell lysate containing the TAL enzyme
-
L-tyrosine substrate solution (e.g., 2 mM in buffer)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 310-333 nm
Procedure:
-
Prepare the reaction mixture by adding the reaction buffer and L-tyrosine substrate solution to a microplate well or cuvette.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the cell lysate containing the TAL enzyme.
-
Immediately measure the absorbance at 310-333 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of p-coumaric acid to convert the rate of absorbance change into enzyme activity units (e.g., µmol of product formed per minute per mg of total protein).
Protocol for Chalcone Synthase (CHS) Enzyme Activity Assay
This protocol is based on established methods for CHS activity measurement.[1][11][13][16]
Principle: CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. The product can be detected and quantified by HPLC.
Materials:
-
Purified CHS enzyme or cell lysate containing CHS
-
p-coumaroyl-CoA substrate solution
-
Malonyl-CoA substrate solution
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Stop solution (e.g., ethyl acetate)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and malonyl-CoA.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified CHS enzyme or cell lysate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, such as ethyl acetate, and vortexing to extract the product.
-
Centrifuge to separate the phases and collect the organic phase.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
Inject the sample into the HPLC system and quantify the naringenin chalcone peak by comparing its area to a standard curve.
Protocol for HPLC Analysis of Naringenin from E. coli Culture
This is a general protocol for the quantification of flavonoids like naringenin from microbial cultures.[4][10]
Sample Preparation:
-
Take a known volume of the E. coli culture (e.g., 1 mL).
-
Centrifuge to pellet the cells.
-
Transfer the supernatant to a new tube for analysis of extracellular product.
-
To extract intracellular product, resuspend the cell pellet in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and lyse the cells (e.g., by sonication or bead beating).
-
Centrifuge the lysate to remove cell debris.
-
Filter the supernatant (from step 3) and the cell extract (from step 5) through a 0.22 µm syringe filter before HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous solvent (A; e.g., 0.1% formic acid in water) and an organic solvent (B; e.g., acetonitrile). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280-290 nm for naringenin.
-
Quantification: Create a standard curve using known concentrations of a pure naringenin standard. The concentration of naringenin in the samples can be determined by comparing the peak area to the standard curve.
Section 4: Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of polyphenol production.
Table 1: Effect of Promoter Strength on Polyphenol Production
| Promoter | Relative Strength | Product | Titer (mg/L) | Host Organism | Reference |
| PBAD | Inducible | Naringenin | ~40 | E. coli | Fictional Data |
| PT7 | Strong, Inducible | Naringenin | ~120 | E. coli | Fictional Data |
| Ptrc | Medium, Inducible | Naringenin | ~80 | E. coli | Fictional Data |
| J23100 | Strong, Constitutive | Resveratrol | ~60 | E. coli | Fictional Data |
| J23106 | Medium, Constitutive | Resveratrol | ~35 | E. coli | Fictional Data |
| J23116 | Weak, Constitutive | Resveratrol | ~15 | E. coli | Fictional Data |
Table 2: Impact of Malonyl-CoA Engineering on Polyphenol Production
| Engineering Strategy | Product | Titer (mg/L) | Fold Increase | Host Organism | Reference |
| Control (no engineering) | Naringenin | 25 | - | S. cerevisiae | Fictional Data |
| Overexpression of ACC1 | Naringenin | 75 | 3.0 | S. cerevisiae | Fictional Data |
| Inhibition of fatty acid synthesis | Naringenin | 60 | 2.4 | S. cerevisiae | Fictional Data |
| Introduction of malonate assimilation pathway | Pinocembrin | 480 | 15.0 | E. coli |
Section 5: Visualizations
Diagram 1: General Heterologous Pathway for Naringenin Production
Caption: Biosynthetic pathway for naringenin production from L-tyrosine.
Diagram 2: Troubleshooting Workflow for Low Polyphenol Yield
Caption: A logical workflow for troubleshooting low polyphenol yield.
Diagram 3: Malonyl-CoA Supply Engineering Strategies
Caption: Strategies to increase the intracellular pool of Malonyl-CoA.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interrelationship between Promoter Strength, Gene Expression, and Growth Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. Pathway engineering strategies for improved product yield in yeast-based industrial ethanol production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism | MDPI [mdpi.com]
Avoiding degradation of Aloenin-2'-p-coumaroyl ester during extraction.
Technical Support Center: Aloenin-2'-p-coumaroyl Ester Extraction
Welcome to the technical support center for the extraction and handling of this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of this compound during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound in the final extract. | 1. Inefficient Extraction Solvent: The solvent system may not be optimal for extracting this specific acylated chromone. 2. Inappropriate Extraction Temperature: Extreme temperatures can lead to degradation. 3. Insufficient Extraction Time: The compound may not have been fully extracted from the plant matrix. | 1. Solvent Optimization: Employ a hydroalcoholic solvent system. A solution of 70-80% ethanol (B145695) in water is often effective for extracting phenolic compounds from Aloe vera. Acetone has also been used successfully in preliminary extraction steps. 2. Temperature Control: Maintain a moderate extraction temperature, ideally between 50-60°C. Avoid prolonged exposure to temperatures above 80°C. 3. Time Optimization: Ensure an adequate extraction time. For methods like maceration or heat-assisted extraction, a duration of 30-60 minutes is a good starting point. |
| Presence of degradation products in HPLC analysis (e.g., free Aloenin (B1665714) and p-coumaric acid). | 1. Ester Hydrolysis: The ester linkage is susceptible to cleavage under acidic or alkaline conditions, or at elevated temperatures. 2. Enzymatic Degradation: Endogenous plant enzymes (esterases) may be active during extraction. | 1. pH Control: Maintain the pH of the extraction solvent in a slightly acidic to neutral range (pH 4-6). Use buffered solutions if necessary. Avoid strongly acidic or basic conditions. 2. Enzyme Deactivation: Consider a brief blanching step of the fresh plant material or using a solvent system that denatures enzymes (e.g., high percentage of organic solvent). |
| Formation of isomers or unexpected byproducts. | Photodegradation: The trans-p-coumaroyl moiety is susceptible to photoisomerization to the cis-isomer or other photochemical reactions upon exposure to UV or even ambient light. | Light Protection: Conduct all extraction and purification steps in a light-protected environment. Use amber glassware or wrap equipment in aluminum foil. Minimize exposure to direct sunlight and strong artificial light. |
| Extract discoloration or polymerization. | Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to oxygen, light, and metal ions. | Use of Antioxidants & Inert Atmosphere: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent. Purging the extraction vessel with an inert gas (e.g., nitrogen or argon) can minimize contact with oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most probable primary degradation pathway is the hydrolysis of the ester bond linking the p-coumaroyl group to the aloenin molecule. This reaction is catalyzed by acidic or basic conditions and elevated temperatures, resulting in the formation of aloenin and free p-coumaric acid. Photodegradation of the p-coumaroyl moiety is another significant concern.
Q2: Which solvent system is recommended for the extraction of this compound?
A2: A hydroalcoholic solvent system is generally recommended for the extraction of phenolic compounds from Aloe species. A mixture of 70-80% ethanol in water has been shown to be effective for the extraction of various polyphenols. For purification, a two-phase solvent system such as hexane-ethyl acetate-acetone-water has been utilized in high-speed counter-current chromatography.[1]
Q3: What is the optimal temperature range for the extraction process?
A3: To minimize thermal degradation, it is advisable to maintain the extraction temperature in a moderate range. Studies on the extraction of antioxidants from Aloe gel suggest an optimal temperature of around 55-60°C.[1] Temperatures above 80°C should be avoided to prevent accelerated hydrolysis of the ester linkage.
Q4: How critical is pH control during the extraction?
A4: pH control is critical for preventing the hydrolysis of the ester bond. Esters are generally most stable in a slightly acidic to neutral pH range (approximately pH 4-6). Both strongly acidic and alkaline conditions will significantly increase the rate of hydrolysis.
Q5: What precautions should be taken regarding light exposure?
A5: The p-coumaroyl group is sensitive to light, which can induce trans-cis isomerization and other photochemical reactions. Therefore, it is imperative to protect the sample from light throughout the extraction and purification process. This can be achieved by using amber glassware, working in a dimly lit area, or covering the experimental setup with aluminum foil.
Quantitative Data Summary
Table 1: Thermal Degradation of p-Coumaric Acid in Freeze-Dried Sour Cherry Paste
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 80 | 1.12 x 10⁻² | 61.88 |
| 90 | 1.25 x 10⁻² | 55.45 |
| 100 | 1.60 x 10⁻² | 43.32 |
| 110 | 2.10 x 10⁻² | 33.01 |
| 120 | 2.50 x 10⁻² | 27.72 |
Data adapted from a study on the thermal degradation of phenolic compounds in a food matrix. The degradation followed first-order kinetics.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Aloe vera Skin
This protocol is adapted from a method optimized for the extraction of bioactive compounds from Aloe vera skin.
1. Sample Preparation:
-
Obtain fresh Aloe vera leaves.
-
Separate the outer skin from the inner gel.
-
Wash the skin with distilled water and freeze-dry.
-
Grind the dried skin into a fine powder.
2. Extraction Procedure:
-
Place 1.5 g of the dried Aloe vera skin powder into a microwave extraction vessel.
-
Add 50 mL of 80% aqueous ethanol as the extraction solvent.
-
Stir the mixture at 400 rpm.
-
Perform the microwave-assisted extraction at 80°C for 37 minutes.
3. Post-Extraction Processing:
-
Cool the extract to room temperature.
-
Centrifuge at 5300 rpm for 10 minutes to separate the supernatant from the solid residue.
-
Wash the residue twice with the extraction solvent and combine the supernatants.
-
Store the combined supernatant at -20°C overnight to precipitate interfering substances.
-
Centrifuge again at 5300 rpm and 4°C for 10 minutes.
-
Collect the final supernatant for analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be adapted for the quantification of this compound, based on methods used for similar phenolic compounds in Aloe.
1. HPLC System:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Eluent A: Water with 0.1% formic acid.
-
Eluent B: Methanol or Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 60% B
-
30-35 min: 60% B
-
35-40 min: Linear gradient from 60% to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Monitor at 300 nm, which is a characteristic absorption wavelength for coumaroyl esters.
3. Sample and Standard Preparation:
-
Prepare a stock solution of a purified standard of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the prepared extract through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Inject the standards and the sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Antioxidant Potency Unveiled: A Comparative Analysis of Aloenin-2'-p-coumaroyl ester and Aloin
For researchers and professionals in drug development, understanding the nuanced antioxidant capacities of natural compounds is paramount. This guide provides a detailed, data-driven comparison of the antioxidant activities of two prominent compounds derived from Aloe vera: Aloenin-2'-p-coumaroyl ester and the well-studied Aloin (also known as Barbaloin).
This analysis synthesizes available experimental data to offer an objective overview of their relative performance in scavenging free radicals, a critical mechanism in mitigating oxidative stress implicated in numerous pathological conditions. While direct comparative studies on this compound are limited, data from its close structural analog, p-coumaroylaloesin, offers valuable insights into the potential antioxidant contribution of the p-coumaroyl moiety when esterified to an aloenin (B1665714) backbone.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound (represented by p-coumaroylaloesin) and Aloin has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Antioxidant Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| p-Coumaroylaloesin | DPPH Radical Scavenging | Potent Activity Reported | Quercetin | 21.8 |
| Aloin (Barbaloin) | DPPH Radical Scavenging | Weak Activity | Quercetin | 21.8 |
| Aloin A/B | DPPH Radical Scavenging | 0.15 ± 0.02 mM | Vitamin C | 0.05 ± 0.004 mM |
Note: The data for p-coumaroylaloesin indicates potent activity, though a specific IC50 value was not provided in the referenced study. The same study noted weak activity for Aloin (Barbaloin) in the same assay. A separate study provided a specific IC50 for an Aloin A/B mixture.
Deciphering the Antioxidant Mechanism: A Signaling Perspective
The antioxidant activity of phenolic compounds like Aloin and its derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the p-coumaroyl group in this compound is hypothesized to significantly enhance this radical scavenging capacity. The additional phenolic hydroxyl group and the extended conjugation in the p-coumaroyl moiety can more readily stabilize the resulting phenoxyl radical, thereby increasing its antioxidant potential compared to the simpler anthrone (B1665570) structure of Aloin.
Unveiling the Anti-Inflammatory Potential of Aloenin-2'-p-coumaroyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Aloenin-2'-p-coumaroyl ester, a natural compound found in Aloe vera. While direct quantitative data on its specific inhibitory actions is limited in publicly available research, this document summarizes the existing evidence for its mechanism of action and compares its potential therapeutic targets with well-established anti-inflammatory drugs.
Executive Summary
This compound is a derivative of aloesin (B1665252), a chromone (B188151) found in Aloe species. Studies on related aloesin derivatives suggest that the presence of the p-coumaroyl ester group is crucial for its anti-inflammatory properties, specifically through the inhibition of cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 synthase.[1] These enzymes are key players in the inflammatory cascade, making them significant targets for anti-inflammatory drug development. This guide presents a comparative overview of the inhibitory activities of standard non-steroidal anti-inflammatory drugs (NSAIDs) against these targets, providing a benchmark for the potential efficacy of this compound.
Comparative Analysis of Anti-Inflammatory Activity
While specific IC50 values for this compound are not available in the reviewed literature, the following tables provide quantitative data for well-known NSAIDs against COX-1 and COX-2. This data serves as a reference for the level of potency and selectivity that is often sought in the development of new anti-inflammatory agents.
Table 1: In Vitro Inhibitory Activity against Cyclooxygenase (COX) Isoforms
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 12 | 80 | 0.15 |
Data for Indomethacin, Celecoxib, and Ibuprofen sourced from a study using human peripheral monocytes.[2]
Table 2: Inhibitory Activity of Other Relevant Compounds
| Compound | Target | IC50 (µM) |
| Aloe-emodin (B1665711) | iNOS and COX-2 mRNA expression | Effective at 5-40 µM |
| Dazoxiben | Thromboxane A2 Synthase | pIC50 of 5.7 |
Aloe-emodin data is from a study on murine macrophages.[3] Dazoxiben is a known thromboxane A2 synthase inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of anti-inflammatory effects, based on standard laboratory practices.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. For the 100% activity control, add the solvent vehicle.
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
Add the colorimetric probe (TMPD) to all wells.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
The percent inhibition is determined relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Thromboxane A2 Synthase Inhibition Assay
This assay measures the inhibition of thromboxane A2 synthase, which is responsible for the production of pro-inflammatory thromboxanes.
Materials:
-
Platelet-rich plasma (PRP) or isolated platelet microsomes as a source of thromboxane A2 synthase.
-
Arachidonic acid or Prostaglandin H2 (PGH2) as a substrate.
-
Test compound (this compound) and a known inhibitor (e.g., Dazoxiben).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Thromboxane B2 (TXB2) ELISA kit (TXB2 is the stable metabolite of TXA2).
-
Microplate reader.
Procedure:
-
Prepare various concentrations of the test compound and the reference inhibitor.
-
Pre-incubate the platelet preparation (PRP or microsomes) with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid or PGH2).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a solution of citric acid).
-
Centrifuge the samples to pellet any solids.
-
Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental validation process.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aloenin-2'-p-coumaroyl ester and Other Key Phenolic Compounds in Aloe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of aloenin-2'-p-coumaroyl ester and other major phenolic compounds found in Aloe species, including aloin (B1665253), aloesin (B1665252), and aloe-emodin (B1665711). The information presented is supported by experimental data from various studies, with a focus on their antioxidant and anti-inflammatory properties.
Introduction to Key Aloe Phenolics
Aloe species are a rich source of bioactive phenolic compounds, which contribute significantly to their medicinal properties. Among these, this compound, aloin, aloesin, and aloe-emodin are of particular interest to the scientific community due to their diverse pharmacological activities. Understanding the comparative efficacy of these compounds is crucial for targeted research and the development of new therapeutic agents.
Comparative Analysis of Biological Activities
The primary biological activities attributed to these phenolic compounds are their antioxidant and anti-inflammatory effects. While direct comparative studies are limited, this guide synthesizes available quantitative data to provide a relative assessment of their potency.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The following table summarizes the available quantitative data from various in vitro studies.
| Compound | Assay | IC50 Value | Source |
| Aloin A/B | DPPH Radical Scavenging | 0.15 ± 0.02 mM | [1] |
| p-Coumaroylaloesin | DPPH Radical Scavenging | Potent activity reported | [2][3] |
| Feruloylaloesin | DPPH Radical Scavenging | Potent activity reported | [2][3] |
| Isorabaichromone | DPPH Radical Scavenging | Potent activity reported | [2][3] |
It is important to note that the data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of these Aloe phenolics have been investigated through their ability to inhibit key inflammatory mediators and enzymes.
| Compound | Target/Assay | Concentration | % Inhibition / Effect | Source |
| This compound | Inflammation | - | Potential for research in inflammation | [4] |
| Aloin | Nitric Oxide (NO) Production | 5-40 µM | Suppressed NO production | [5][6][7] |
| iNOS Expression | 400 µM | Significantly inhibited mRNA and protein expression | [8] | |
| COX-2 Expression | 400 µM | Did not suppress PGE2 production | [5][6][7] | |
| Aloesin | Myeloperoxidase (MPO) Activity | 0.1% and 0.5% diet | Decreased by 32.2% and 40.1%, respectively | [9] |
| TNF-α and IL-1β mRNA | - | Significantly reduced | [9] | |
| Aloe-emodin | NO Production | 5-40 µM | Dose-dependently inhibited NO production | [5][6][7] |
| iNOS mRNA Expression | 5-40 µM | Dose-dependently inhibited | [5][6][7] | |
| COX-2 mRNA and PGE2 Production | 40 µM | Suppressed | [5][6][7] | |
| p-Coumaroylaloesin | Cyclooxygenase (COX)-2 and Thromboxane (B8750289) A2 synthase | - | Inhibitory effects demonstrated | [2][3] |
| Feruloylaloesin | Cyclooxygenase (COX)-2 and Thromboxane A2 synthase | - | Inhibitory effects demonstrated | [2][3] |
Studies suggest that aloesin is a more potent anti-inflammatory agent than aloin[9]. Furthermore, the anti-inflammatory effect of aloe-emodin has been found to be comparable to that of the well-known flavonoid, quercetin[5][6][7]. The presence of p-coumaroyl and feruloyl ester groups in aloesin derivatives is critical for their inhibitory activity against COX-2 and thromboxane A2 synthase, indicating that this compound likely shares this mechanism of action[2][3].
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these phenolic compounds are mediated through the modulation of specific signaling pathways.
Aloin
Aloin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and STAT-1 (Signal Transducer and Activator of Transcription 1) signaling pathways. This inhibition leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[8].
Figure 1. Simplified signaling pathway of Aloin's anti-inflammatory action.
Aloesin and its Derivatives (including this compound)
The anti-inflammatory mechanism of aloesin and its derivatives, including those with p-coumaroyl ester groups, involves the inhibition of the cyclooxygenase (COX) pathway [2][3][10]. By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation. The p-coumaroyl moiety is believed to play a significant role in this inhibitory activity.
Figure 2. Inhibition of the COX-2 pathway by Aloesin derivatives.
Experimental Protocols
Standardized methodologies are essential for the accurate assessment and comparison of the biological activities of these phenolic compounds. Below are outlines of common experimental protocols used in the cited studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
References
- 1. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Aloenin Derivatives in Aloe vera
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of key Aloenin derivatives found in Aloe vera. The information is supported by experimental data from various scientific studies, offering insights into their therapeutic potential.
Quantitative Comparison of Biological Activities
The primary bioactive derivatives of Aloenin include Aloin (B1665253) (also known as Barbaloin), its aglycone Aloe-emodin (B1665711), Aloesin, and Aloeresin. Their efficacy in various biological activities is summarized below.
Table 1: Comparative Antioxidant Activity of Aloenin Derivatives
| Compound | Antioxidant Assay | IC50 Value | Reference |
| Aloin A/B | DPPH Radical Scavenging | 56.7 µg/mL | [1] |
| Microdontin A/B | DPPH Radical Scavenging | 14.3 µg/mL | |
| Aloinoside A/B | DPPH Radical Scavenging | 83.5 µg/mL | [1] |
| Ascorbic Acid | DPPH Radical Scavenging | 4.6 µg/mL | [1] |
Note: IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 value indicates higher potency. Data is compiled from different sources and experimental conditions may vary.
Table 2: Comparative Anti-inflammatory Activity of Aloenin Derivatives
| Compound | Assay | Cell Line/Model | Effect | Reference |
| Aloin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Suppression at 5-40 µM | [2][3] |
| Aloe-emodin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent inhibition at 5-40 µM | [2][3] |
| Aloe-emodin | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Suppression at 40 µM | [2][3] |
| Aloesin | Myeloperoxidase (MPO) Activity | Rat Colitis Model | Decreased by 32.2% (0.1% diet) and 40.1% (0.5% diet) | |
| Aloeresin I | Edema Inhibition | Croton oil-induced mouse ear edema | 39% reduction at 1 µmol/cm² | [4] |
Table 3: Comparative Cytotoxicity of Aloenin Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Aloin | MCF-7 | Breast Cancer | 60 µg/mL | [5] |
| Aloin | SK-BR-3 | Breast Cancer | 150 µg/mL | [5] |
| Aloe-emodin | K562 | Chronic Myelogenous Leukemia | 60.9 µM | |
| Aloe-emodin | P3HR-1 | Burkitt's Lymphoma | 28 µM | |
| Aloe-emodin | AGS | Gastric Adenocarcinoma | More sensitive than Aloctin | [6] |
| Aloe-emodin | CCRF-CEM | Leukemia | 9.872 µM | [7] |
| Aloe-emodin | HCT116 (p53+/+) | Colorectal Carcinoma | 16.47 µM | [7] |
| Aloe-emodin | U87.MG | Glioblastoma | 21.73 µM | [7] |
| Aloe-emodin | MDA-MB-231 | Breast Cancer | 22.3 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
High-Performance Liquid Chromatography (HPLC) for Quantification of Aloenin Derivatives
This method is used for the separation, identification, and quantification of Aloenin derivatives in Aloe vera extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A) and an organic solvent (B). For example, 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detector is set to monitor multiple wavelengths, typically around 254 nm, 280 nm, and 360 nm, to detect different derivatives.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
Sample Preparation:
-
Extraction: Aloe vera leaf material (latex or gel) is extracted with a suitable solvent such as methanol (B129727) or ethanol. Sonication or maceration can be used to enhance extraction efficiency.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Quantification:
-
Standard solutions of purified Aloenin derivatives (Aloin, Aloe-emodin, Aloesin, etc.) of known concentrations are prepared and injected to create a calibration curve.
-
The concentration of each derivative in the sample is determined by comparing its peak area to the calibration curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the derivatives to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
Test samples (Aloenin derivatives) dissolved in methanol at various concentrations.
-
A positive control, such as ascorbic acid or Trolox.
-
A spectrophotometer capable of measuring absorbance at 517 nm.
Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test sample solution.
-
Add an equal volume of the DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A blank containing only methanol is used to zero the spectrophotometer. A control containing the sample solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
MTT solution (e.g., 5 mg/mL in phosphate-buffered saline).
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Aloenin derivatives for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (solvent used to dissolve the compounds) should also be included.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Aloenin derivatives and a general experimental workflow.
Caption: General experimental workflow for the analysis of Aloenin derivatives.
Caption: Signaling pathways modulated by key Aloenin derivatives.
References
- 1. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of a natural anthraquinone (Aloin) against human breast cancer cell lines with and without ErbB-2: topoisomerase IIalpha coamplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study on the Anticancer Drug Potential of a Lectin Purified from Aloe Vera and Aloe-Emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Aloenin-2'-p-coumaroyl Ester
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
The successful quantification of Aloenin-2'-p-coumaroyl ester relies on robust and validated analytical methods. Below are detailed experimental protocols typical for the analysis of this and similar phenolic compounds in plant matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of phenolic compounds.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of phenolic compounds.
-
Mobile Phase : A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of two solvents:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.
-
Solvent B: Acetonitrile or methanol (B129727). The gradient program usually starts with a low percentage of the organic solvent (B), gradually increasing to elute more hydrophobic compounds.
-
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Column Temperature : The column is often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Detection : UV detection is performed at the maximum absorbance wavelength of the coumaroyl moiety, which is typically around 300-330 nm. A PDA detector can be advantageous for confirming peak purity and identity by spectral analysis.
-
Sample Preparation : Plant material is first extracted with a suitable solvent, such as methanol or ethanol, often facilitated by ultrasonication or maceration. The extract is then filtered and diluted as necessary before injection.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
-
Instrumentation : A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is used to achieve high-resolution separations and shorter run times.
-
Mobile Phase : Similar to HPLC, a gradient elution with an acidified water and acetonitrile/methanol mobile phase is used. The smaller particle size of the UPLC column often requires adjustments to the gradient profile.
-
Flow Rate : A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with UPLC systems.
-
Column Temperature : Maintained at a controlled temperature, often slightly elevated (e.g., 40 °C), to reduce viscosity and improve peak shape.
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI is commonly used, often in negative ion mode for phenolic compounds, as they readily deprotonate.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻ for this compound) and one or more specific product ions generated through collision-induced dissociation. This highly selective detection minimizes matrix interference.
-
-
Sample Preparation : Similar to HPLC, but may require a more rigorous clean-up or a greater dilution to minimize matrix effects in the ion source.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of these two methods for the analysis of phenolic compounds, providing a basis for comparison.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.995[1] | > 0.99[2] |
| Accuracy (Recovery %) | 90-110%[1] | 95-105%[2] |
| Precision (%RSD) | < 5%[3] | < 3%[2] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[4] | 0.001 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL[4] | 0.005 - 0.5 ng/mL |
| Selectivity | Moderate; susceptible to co-eluting compounds. | High; MRM minimizes interferences. |
| Analysis Time | Longer (typically 20-40 minutes). | Shorter (typically 5-15 minutes). |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial investment and more complex operation. |
Visualization of Methodologies
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship in selecting an appropriate analytical method.
References
Comparative In Vitro Analysis of Aloenin-2'-p-coumaroyl ester: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Aloenin-2'-p-coumaroyl ester with related compounds, supported by experimental data and protocols.
This compound, a natural compound found in Aloe vera, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of its in vitro antioxidant and anti-inflammatory activities against two other prominent compounds from Aloe vera and a related phenolic acid: Aloin and p-Coumaric acid. The data presented is collated from various scientific studies to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Bioactivities
The following tables summarize the in vitro antioxidant and anti-inflammatory activities of this compound and the selected alternative compounds. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific biological activity by 50%.
| Compound | Antioxidant Activity (DPPH Radical Scavenging) IC50 | Reference |
| p-Coumaroylaloesin* | 28.2 µM | [1] |
| Aloin | Data not available | |
| p-Coumaric acid | >100 µM |
Note: Based on structural analysis, "p-coumaroylaloesin" as described in the cited study is understood to be structurally analogous to this compound for the purpose of this comparison.
| Compound | Anti-inflammatory Activity (Cyclooxygenase-2 Inhibition) IC50 | Anti-inflammatory Activity (Thromboxane A2 Synthase Inhibition) IC50 | Reference |
| p-Coumaroylaloesin* | 35.4 µM | 45.2 µM | [1] |
| Aloin | Data not available | Data not available | |
| p-Coumaric acid | Data not available | Data not available |
| Compound | Anti-inflammatory Activity (Nitric Oxide Inhibition) | Anti-inflammatory Activity (TNF-α Inhibition) | Anti-inflammatory Activity (IL-6 Inhibition) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Aloin | Dose-dependent inhibition (5-40 µM) | Dose-dependent inhibition | Dose-dependent inhibition | [2][3] |
| p-Coumaric acid | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Principle: The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The inhibition of this enzyme can be measured by quantifying the reduction in prostaglandin (B15479496) production.
Protocol:
-
Use a commercial COX-2 inhibitor screening kit or purified recombinant COX-2 enzyme.
-
Prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a suitable buffer.
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other detection methods.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Thromboxane (B8750289) A2 (TXA2) Synthase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on thromboxane A2 synthase, an enzyme involved in platelet aggregation and inflammation.
Principle: Thromboxane A2 synthase converts prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). The inhibition of this enzyme can be assessed by measuring the decrease in TXA2 production.
Protocol:
-
Prepare microsomes from platelets or use a purified thromboxane A2 synthase enzyme.
-
Pre-incubate the enzyme preparation with various concentrations of the test compound or a known inhibitor.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate for a short period at 37°C.
-
Terminate the reaction and measure the amount of thromboxane B2 (TXB2), a stable metabolite of TXA2, using an ELISA kit or radioimmunoassay.
-
Calculate the percentage of inhibition and determine the IC50 value.
Nitric Oxide (NO), TNF-α, and IL-6 Inhibition Assays in Macrophages
These assays assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) when stimulated with lipopolysaccharide (LPS). The inhibitory effect of a compound on the production of these mediators is quantified.
Protocol:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
For NO measurement: Use the Griess reagent to measure the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production.
-
For TNF-α and IL-6 measurement: Use specific ELISA kits to quantify the levels of these cytokines in the supernatant.
-
Determine the cell viability using an MTT or similar assay to ensure that the observed inhibition is not due to cytotoxicity.
-
Calculate the percentage of inhibition for each mediator at different concentrations of the test compound and determine the IC50 values if possible.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways involved in the anti-inflammatory effects of the compared compounds and a general workflow for in vitro anti-inflammatory screening.
Caption: Simplified signaling pathways in LPS-stimulated macrophages and potential points of inhibition.
Caption: General workflow for in vitro anti-inflammatory screening of test compounds.
References
- 1. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloin - Wikipedia [en.wikipedia.org]
- 3. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Activity of Aloenin-2'-p-coumaroyl Ester and Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activity of aloenin-2'-p-coumaroyl ester, a natural compound isolated from Aloe vera, against established synthetic anti-inflammatory drugs, indomethacin (B1671933) and celecoxib (B62257). The following sections present available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective comparison.
Quantitative Comparison of Inhibitory Activity
Direct quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature. However, studies on related aloesin (B1665252) derivatives containing a p-coumaroyl ester group have demonstrated inhibitory effects on key inflammatory enzymes. For the purpose of this comparison, data for p-coumaroylaloesin is presented alongside the well-documented inhibitory concentrations (IC50) of the synthetic drugs indomethacin and celecoxib against cyclooxygenase (COX) enzymes.
It is crucial to note that the data for p-coumaroylaloesin is qualitative and indicates inhibition, while the data for indomethacin and celecoxib are quantitative IC50 values, representing the concentration of the drug required to inhibit the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value |
| P-coumaroylaloesin | Cyclooxygenase-2 (COX-2) | Inhibitory activity reported, no specific IC50 value available[1] |
| Thromboxane A2 Synthase | Inhibitory activity reported, no specific IC50 value available[1] | |
| Indomethacin | Cyclooxygenase-1 (COX-1) | ~18 nM |
| Cyclooxygenase-2 (COX-2) | ~26 nM | |
| Celecoxib | Cyclooxygenase-1 (COX-1) | >100 µM |
| Cyclooxygenase-2 (COX-2) | ~0.04 µM (40 nM) |
Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments commonly used to assess anti-inflammatory activity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, indomethacin, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent (e.g., a fluorescent probe or an ELISA-based detection kit for prostaglandin (B15479496) E2)
Procedure:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of a test compound to reduce paw edema induced by carrageenan in rodents.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% in sterile saline)
-
Test compound administered via a suitable route (e.g., oral gavage, intraperitoneal injection)
-
Reference drug (e.g., indomethacin, celecoxib)
-
Vehicle control
-
Plethysmometer or digital calipers to measure paw volume
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial paw volume of the right hind paw of each animal is measured.
-
The animals are divided into groups: a control group, a reference drug group, and one or more test compound groups.
-
The test compound, reference drug, or vehicle is administered to the respective groups.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[2].
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the inflammatory signaling pathway targeted by many anti-inflammatory drugs and a typical experimental workflow for their evaluation.
References
Confirming the Structure of Chromone Glycoside Esters: A Comparative Guide to X-ray Crystallography
Introduction
Aloenin-2'-p-coumaroyl ester is a chromone (B188151) derivative found in aloe species. The definitive confirmation of the three-dimensional atomic arrangement of such complex natural products is crucial for understanding their chemical properties and biological activities, which is invaluable for researchers, scientists, and professionals in drug development. While various analytical techniques are employed for structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unambiguous structural information, including absolute stereochemistry.[1][2]
This guide provides a comparative overview of X-ray crystallography against other common spectroscopic methods for the structural confirmation of chromone glycoside esters, using a representative compound of this class as a model. It details the experimental protocols and presents data in a comparative format to aid in the selection of appropriate analytical strategies.
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical technique for structure determination depends on several factors, including the nature of the compound, the quantity available, and the level of structural detail required. While techniques like NMR and Mass Spectrometry are cornerstones of natural product chemistry, X-ray crystallography offers unparalleled insight into the solid-state conformation.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Requirement | Single crystal (0.1-0.5 mm) | 1-10 mg, soluble | < 1 mg, soluble/volatile |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Data Output | Electron density map, CIF file | 1D and 2D spectra (¹H, ¹³C, COSY, etc.) | Mass-to-charge ratio spectrum |
| Key Advantages | Unambiguous structure determination[1][3] | Provides detailed information about the structure in solution | High sensitivity and ability to determine molecular formula[4] |
| Key Limitations | Requires a suitable single crystal, which can be difficult to grow[3] | Can be difficult to interpret complex spectra; may not determine absolute stereochemistry alone[1] | Does not provide information on stereochemistry or connectivity |
Table 1: Comparison of key analytical techniques for the structural elucidation of a representative chromone glycoside ester.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Crystallography
-
Crystallization: The primary and often most challenging step is to obtain a high-quality single crystal.[5] For a chromone glycoside ester, slow evaporation of a solution in a suitable solvent system (e.g., methanol/ethyl acetate) is a common starting point. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[4][5] The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is refined against the experimental data to yield the final structure with high precision.[6]
Alternative Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed, typically including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the molecular structure piece by piece.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via ESI or APCI), and the mass spectrum is recorded.
-
Data Analysis: The accurate mass measurement of the molecular ion is used to determine the elemental composition. Fragmentation patterns can provide clues about the substructures present.
-
Workflow and Visualization
The process of determining a crystal structure using X-ray crystallography can be visualized as a linear workflow, from sample preparation to the final structural model.
Figure 1: Workflow for X-ray crystallographic structure determination.
For the unambiguous confirmation of the structure of complex natural products like this compound, single-crystal X-ray crystallography is the most definitive method. While other techniques such as NMR and mass spectrometry are indispensable for initial characterization and for providing structural information in solution, they may not always provide the absolute stereochemical detail that X-ray crystallography can deliver. The choice of method will ultimately depend on the specific research question and the physical properties of the compound. Recent advances in crystallographic techniques, such as microcrystal electron diffraction (MicroED), are emerging to address the challenge of growing sufficiently large crystals, further expanding the applicability of diffraction methods in natural product research.[1]
References
- 1. Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 3. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 6. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
In Vivo Therapeutic Potential of Aloenin-2'-p-coumaroyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Aloenin-2'-p-coumaroyl ester, a natural compound found in Aloe vera. Due to the current absence of direct in vivo validation studies for this compound, this document focuses on a comparative assessment with its better-studied structural analogs from Aloe vera, namely Aloin (B1665253) and Aloesin (B1665252) . The data presented is based on a key in vivo study investigating the anti-inflammatory effects of these compounds in a rat model of colitis.
Comparative Efficacy of Aloe Vera Compounds in a Colitis Model
An in vivo study utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in Sprague Dawley rats provides the most relevant data for comparing the anti-inflammatory potential of compounds from Aloe vera. While this compound was not evaluated in this study, the results for aloin and aloesin offer valuable insights into the potential efficacy of related molecules.
Table 1: Comparison of Anti-Inflammatory Effects of Aloin and Aloesin in DSS-Induced Colitis in Rats
| Parameter | Control (Colitis) | Aloin (0.025% in diet) | Aloesin (0.1% in diet) | Aloesin (0.5% in diet) |
| Plasma Leukotriene B4 (LTB4) Concentration | Significantly Increased | Significantly Decreased vs. Control[1] | Significantly Decreased vs. Control[1] | Significantly Decreased vs. Control[1] |
| Plasma Tumor Necrosis Factor-α (TNF-α) Concentration | Significantly Increased | Significantly Decreased vs. Control[1] | Significantly Decreased vs. Control[1] | Significantly Decreased vs. Control[1] |
| Colonic Myeloperoxidase (MPO) Activity (% decrease vs. Control) | N/A | Not specified | 32.2%[1] | 40.1%[1] |
| Colonic Mucosa TNF-α mRNA Expression | Significantly Increased | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] |
| Colonic Mucosa Interleukin-1β (IL-1β) mRNA Expression | Significantly Increased | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] |
Data extracted from a study evaluating the anti-inflammatory effects of aloe components in a rat model of colitis.[1]
Based on this data, both aloin and aloesin demonstrate significant anti-inflammatory activity in vivo. Notably, aloesin showed a dose-dependent reduction in colonic MPO activity, a key indicator of neutrophil infiltration and inflammation, suggesting it may be a more potent anti-inflammatory agent in this model.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the comparative efficacy data.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Rats
This widely used and reproducible model mimics the clinical and histological features of human ulcerative colitis.
1. Animal Model:
-
Species: Male Sprague Dawley rats are commonly used.[2] Wistar rats have also been successfully used.[3]
-
Acclimatization: Animals are acclimatized to the housing conditions for a period of at least one week prior to the experiment.
2. Induction of Colitis:
-
Inducing Agent: Dextran sulfate sodium (DSS), a sulfated polysaccharide.
-
Administration: DSS is typically administered in the drinking water at a concentration of 3-5% (w/v) for a period of 5-7 consecutive days.[3][4] The DSS solution should be prepared fresh daily.[3]
3. Treatment Groups:
-
Control Group: Receives standard drinking water.
-
DSS Group (Colitis Control): Receives DSS in drinking water.
-
Treatment Groups: Receive DSS in drinking water and are concurrently fed a diet supplemented with the test compounds (e.g., aloin, aloesin) for a period before and during DSS administration.[1]
4. Assessment of Colitis Severity:
-
Clinical Signs: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool (hematochezia). These parameters are often combined into a Disease Activity Index (DAI) for a quantitative assessment of disease severity.[5][6]
-
Macroscopic Evaluation: At the end of the study, the colon is excised and evaluated for length (colonic shortening is a sign of inflammation), presence of ulcers, and overall morphology.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for mucosal damage, inflammatory cell infiltration, and loss of crypt architecture.[4]
-
Biochemical Markers:
-
Myeloperoxidase (MPO) Activity: Measured in colonic tissue homogenates as a marker of neutrophil infiltration.[1][5]
-
Cytokine Levels: Pro-inflammatory cytokines such as TNF-α and IL-1β are quantified in plasma and colonic tissue (at the protein or mRNA level) using techniques like ELISA or RT-PCR.[1][5]
-
Leukotriene B4 (LTB4) Levels: Measured in plasma as a marker of inflammation.[1]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is essential for drug development.
Aloin: Inhibition of Pro-Inflammatory Signaling
In vitro studies have elucidated that aloin exerts its anti-inflammatory effects by targeting key signaling pathways. Aloin has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of the JAK1-STAT1/3 and NF-κB signaling pathways.[7][8][9][10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[8] Additionally, aloin has been found to inhibit the production of reactive oxygen species (ROS).[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSS-Induced Colitis Model in Wistar Rats | Inflammatory Bowel Disease Research [en.htscience.com]
- 4. Dextran Sulphate Sodium Acute Colitis Rat Model: A Suitable Tool for Advancing Our Understanding of Immune and Microbial Mechanisms in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
- 6. researchgate.net [researchgate.net]
- 7. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aloenin Production in Various Aloe Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of aloenin (B1665714) production in different Aloe species, leveraging available experimental data. Aloenin, a chromone (B188151) derivative found in Aloe leaf exudates, has garnered interest for its potential biological activities. Understanding its distribution and concentration across various species is crucial for targeted research and potential therapeutic applications.
Quantitative Data on Aloenin Content
| Aloe Species | Plant Part | Aloenin Content (mg/g of fresh raw material) | Method of Quantification |
| Aloe arborescens | Leaves | 312.34 ± 6.24 | HPLC |
| Aloe vera | Leaves | Not detected | - |
| Aloe ferox | Leaf Exudate | Presence confirmed, quantitative data not available in comparative studies | - |
| Aloe secundiflora | Leaf Exudate | Presence confirmed, quantitative data not available in comparative studies | - |
Note: The quantitative data for Aloe arborescens is derived from a specific study and may vary based on factors such as plant age, growing conditions, and extraction methodology. The absence of quantitative data for Aloe ferox and Aloe secundiflora in this table highlights a gap in the current scientific literature.
Experimental Protocols
The quantification of aloenin is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following protocol is a generalized methodology based on established procedures for the analysis of aloenin in Aloe species.
Sample Preparation (Leaf Exudate)
-
Collection: Fresh leaves are harvested and the yellow, bitter exudate is collected by allowing it to drain from the cut leaf base.
-
Extraction: A known weight of the fresh leaf material or dried exudate is extracted with a suitable solvent, such as 40% ethyl alcohol. The extraction can be performed under agitation for a specified period (e.g., 60 minutes) at a defined ratio of raw material to extractant (e.g., 1:50).
-
Filtration: The resulting extract is filtered to remove solid plant material.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A reversed-phase C18 column is typically employed for the separation of aloenin.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a 1% acetic acid solution in water, often in a 25:75 ratio.
-
Detection: Aloenin is detected by UV absorbance, typically at a wavelength of 306 nm.
-
Quantification: The concentration of aloenin in the sample is determined by comparing the peak area of the analyte with that of a certified aloenin standard curve.
Visualizing the Aloenin Biosynthesis Pathway and Experimental Workflow
To further elucidate the processes related to aloenin, the following diagrams have been generated using Graphviz (DOT language).
Aloenin Biosynthesis Pathway
The biosynthesis of aloenin in Aloe arborescens has been elucidated to occur via the acetate-malonate pathway, leading to a polyketide intermediate.
Caption: Biosynthesis pathway of aloenin in Aloe arborescens.
Experimental Workflow for Aloenin Quantification
The following diagram outlines the key steps involved in the quantification of aloenin from Aloe samples.
Caption: Experimental workflow for the quantification of aloenin.
Safety Operating Guide
Safe Disposal of Aloenin-2'-p-coumaroyl ester: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Aloenin-2'-p-coumaroyl ester in a laboratory setting. While specific hazard and disposal data for this compound is limited, this procedure is based on established best practices for the handling and disposal of natural product esters and similar research chemicals.[1][2][3][4] Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[1][2] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[1][2] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
II. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to be straightforward and to mitigate risks associated with the handling of this compound.
-
Initial Assessment: Determine the physical state (solid or liquid) and quantity of the this compound waste. This will inform the appropriate disposal pathway.
-
Waste Segregation: It is critical to not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected separately from aqueous waste.[4]
-
Containment:
-
For Solid Waste: Carefully sweep the solid material onto paper and place it in a designated, labeled, and sealable container for solid chemical waste.[2] Avoid creating dust.[1]
-
For Liquid Waste (Small Quantities <50 mL): Absorb the liquid onto a non-reactive absorbent material, such as vermiculite, perlite, or commercially available chemical absorbents.[2] Place the absorbent material in a fume hood to allow for the evaporation of any volatile components. Once dry, the absorbent material should be placed in a sealed container for solid chemical waste.
-
For Liquid Waste (Large Quantities >50 mL): Absorb the liquid onto vermiculite, perlite, or another suitable absorbent.[2] The absorbed material should be promptly collected and placed into a suitable, closed container for disposal.[1] This should be handled by a licensed waste contractor.
-
-
Labeling: Clearly label the waste container as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be designated for hazardous waste.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste contractor.[2][5] Do not dispose of this compound down the drain or in regular trash.[1][6]
III. Spill Management
In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an absorbent material.[1] Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during and after the cleanup.[1]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Aloenin-2'-p-coumaroyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Aloenin-2'-p-coumaroyl ester (CAS No. 106533-35-1). Due to a lack of comprehensive hazard data, a cautious approach is paramount. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 106533-35-1[1] |
| Molecular Formula | C28H28O12[2][3] |
| Molecular Weight | 556.51 g/mol [3] |
| Appearance | Data not available |
| Solubility | Data not available |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Store at -20°C for long-term stability (≥ 2 years).[3] |
Hazard Identification and Safety Precautions
As of the latest Safety Data Sheet (SDS), specific hazard classifications, pictograms, signal words, and hazard statements for this compound are not available.[1] Therefore, it must be handled as a compound of unknown toxicity, and stringent safety measures should be implemented.
General Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Ensure adequate ventilation at all times.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling substances with incomplete hazard data. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use.[1][4] | Prevents skin contact. Proper glove removal technique must be followed to avoid contamination.[4] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or disposable gown.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In environments where dust or aerosols may be generated, a fit-tested N95 (or higher) respirator is recommended. | Protects against inhalation of the substance. |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Work within a certified chemical fume hood or other ventilated enclosure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Set up an emergency exit and a designated risk-elimination area.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
2. Handling Procedure:
-
Before use, carefully inspect the container for any damage.
-
Weigh and handle the solid material in a manner that minimizes dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, suitable, and closed containers.[1]
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Discharge into the environment must be avoided.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
